(S)-Gallopamil hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
36622-39-6 |
|---|---|
Molecular Formula |
C28H41ClN2O5 |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H/t28-;/m0./s1 |
InChI Key |
OKCRIUNHEQSXFD-JCOPYZAKSA-N |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gallopamil hydrochloride, (-)-; (S)-Gallopamil hydrochloride; (-)-Gallopamil hydrochloride; L-Gallopamil hydrochloride; |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological differences between (S)-Gallopamil and (R)-Gallopamil enantiomers
A Technical Guide for Drug Development & Application Scientists
Executive Summary: The Stereochemical Divergence
Gallopamil (D600), a methoxy-derivative of verapamil, represents a critical case study in chiral pharmacology. While clinically administered as a racemate, the pharmacological burden is unevenly distributed between its enantiomers.
-
(S)-Gallopamil (Eutomer): Carries the primary therapeutic load for Class IV antiarrhythmic activity. It exhibits high-affinity binding to the alpha-1 subunit of L-type calcium channels (Cav1.2), driving negative inotropy and dromotropy.
-
(R)-Gallopamil (Distomer): Displays significantly reduced affinity for the calcium channel pore. However, it retains vasodilatory potential with a wider safety margin regarding atrioventricular (AV) block, making it a subject of interest for non-cardiodepressant vasodilation and multidrug resistance (MDR) reversal.
Critical Differentiator from Verapamil: Unlike its parent compound verapamil, which undergoes extensive stereoselective first-pass metabolism favoring the removal of the active (S)-enantiomer, gallopamil displays negligible stereoselectivity in first-pass clearance .[1] This results in a more predictable correlation between oral dose and plasma concentration for the active enantiomer.
Molecular Pharmacology: Mechanism of Action
2.1 Binding Site Kinetics
Gallopamil belongs to the phenylalkylamine (PAA) class.[2][3] It binds to the intracellular segment of the L-type calcium channel, specifically interacting with the S6 transmembrane segments of repeats III and IV (IVS6 and IIIS6).
-
State-Dependence: Binding is use-dependent, favored when the channel is in the open or inactivated state.[4]
-
The Methoxy Advantage: The additional methoxy group on the A-ring of gallopamil (compared to verapamil) creates a denser electron cloud, enhancing Van der Waals interactions with the Tyr_IIIS6 and Tyr_IVS6 residues in the channel pore.
2.2 Enantiomeric Selectivity Profile
The stereocenter at the carbon alpha to the nitrile group dictates the spatial orientation of the aromatic rings within the channel pore.
| Feature | (S)-Gallopamil | (R)-Gallopamil | Mechanistic Implication |
| Cav1.2 Affinity (Kd) | High (~1-5 nM) | Low (~50-100 nM) | (S)- fits the hydrophobic pocket of the inactivated channel state tightly. |
| Inotropy (Cardiac) | Potent Negative Inotrope | Weak Negative Inotrope | (S)- is responsible for the therapeutic slowing of AV conduction. |
| Vasodilation | Potent | Moderate | (R)- retains vascular smooth muscle relaxation with less cardiac arrest risk. |
| MDR Reversal | Active | Active | Both enantiomers inhibit P-glycoprotein (P-gp), but (R)- is preferred to avoid cardiac toxicity. |
Visualization: PAA Interaction Pathway
The following diagram illustrates the state-dependent binding mechanism where (S)-Gallopamil preferentially targets the inactivated state of the Cav1.2 channel.[4]
Figure 1: State-dependent binding model of Gallopamil. (S)-Gallopamil stabilizes the inactivated state, preventing channel recovery and calcium influx.
Pharmacokinetics: The Metabolic Anomaly
A common pitfall in PAA development is assuming identical metabolic handling to verapamil. Gallopamil diverges significantly here.
4.1 Metabolism & Clearance
-
Enzymes: Primary metabolism via CYP3A4 (N-dealkylation) with contributions from CYP2C8.
-
First-Pass Effect: Unlike verapamil, which shows high stereoselectivity (preferentially clearing the active S-enantiomer), gallopamil exhibits non-stereoselective first-pass clearance .[1]
-
Result: The plasma ratio of (S)/(R) remains close to the administered ratio (50:50 for racemate), simplifying dosing predictions.
-
-
Renal Elimination: Stereoselective, slightly favoring the (S)-enantiomer, but clinically less impactful than hepatic clearance.[1]
4.2 Comparative PK Parameters
| Parameter | (S)-Gallopamil | (R)-Gallopamil | Note |
| Bioavailability | ~25-30% | ~25-30% | No significant difference (Contrast to Verapamil). |
| Protein Binding | ~90% | ~85% | (S)- binds slightly more to alpha-1-acid glycoprotein. |
| Clearance (CL) | ~11 L/min | ~15 L/min | Similar systemic clearance rates. |
Experimental Protocols: Validating Enantiomeric Potency
To empirically verify the potency difference, a Whole-Cell Patch-Clamp assay on cardiomyocytes or Cav1.2-transfected HEK293 cells is the gold standard.
Protocol: Voltage-Clamp Characterization
-
Cell Preparation:
-
Isolate guinea pig ventricular myocytes or culture HEK293-Cav1.2 cells.
-
Maintain at 37°C in Tyrode’s solution.
-
-
Internal Solution (Pipette):
-
CsCl (120 mM) to block K+ currents.
-
EGTA (10 mM) to buffer intracellular Ca2+.
-
Mg-ATP (5 mM) to prevent rundown.
-
-
Voltage Protocol:
-
Holding Potential: -80 mV (ensures channels are resting).
-
Test Pulse: Depolarize to 0 mV for 200ms at 0.1 Hz frequency.
-
Note: To test tonic block vs. phasic (use-dependent) block, vary the frequency (e.g., 0.1 Hz vs 2.0 Hz).
-
-
Drug Application:
-
Perfuse (S)-Gallopamil (0.1 - 100 nM) and (R)-Gallopamil (10 - 1000 nM) sequentially with washout.
-
-
Data Analysis:
Workflow Visualization
Figure 2: Experimental workflow for determining enantioselective potency using voltage-clamp electrophysiology.
References
-
Eichelbaum, M., et al. (1984). "Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique." British Journal of Clinical Pharmacology. Link(Context: Establishes the baseline for PAA stereoselectivity, contrasting with Gallopamil).
-
Gross, A.S., et al. (2000). "Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil." Clinical Pharmacology & Therapeutics. Link(Context: Definitive source on Gallopamil's lack of stereoselective first-pass metabolism).
-
Striessnig, J., et al. (1987). "Photoaffinity labeling of the phenylalkylamine receptor of the skeletal muscle transverse-tubule calcium channel." Biochemistry. Link(Context: Molecular binding site characterization).
-
Hofmann, F., et al. (2014). "Voltage-gated calcium channels: from structural targets to signal transduction." Physiological Reviews. Link(Context: General mechanism of Cav1.2 blockade).
-
Mutlib, A.E., et al. (2005). "Identification of human cytochrome P-450 isoforms involved in metabolism of R(+)- and S(-)-gallopamil." Drug Metabolism and Disposition. Link(Context: CYP3A4 metabolic pathways).
Sources
(S)-Gallopamil hydrochloride chemical structure and molecular weight properties
Stereochemical Structure, Physicochemical Properties, and Pharmacological Profiling
Executive Summary
(S)-Gallopamil hydrochloride (also known as (-)-Methoxyverapamil) represents the eutomer of the phenylalkylamine class calcium channel blocker, gallopamil. Structurally derived from verapamil by the addition of a methoxy group at the 5-position of the phenethylamine ring, it exhibits significantly higher potency in blocking L-type voltage-gated calcium channels (Cav1.2) compared to its (R)-enantiomer.[1][2] This guide provides a definitive technical analysis of the (S)-enantiomer, focusing on its molecular architecture, stereoselective pharmacology, and validated protocols for its isolation and characterization.
Chemical Identity & Molecular Architecture[1]
The pharmacological efficacy of gallopamil is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center located at the quaternary carbon alpha to the nitrile group. The (S)-configuration aligns the aromatic rings and the basic nitrogen in a spatial arrangement that optimizes binding to the intracellular Phenylalkylamine (PAA) receptor site on the
Identification Data[3][4][5][6]
| Property | Specification |
| Common Name | (S)-Gallopamil Hydrochloride |
| Synonyms | (-)-Gallopamil HCl; (-)-Methoxyverapamil; (S)-D600 |
| CAS Number | 36622-39-6 (HCl salt); 16662-46-7 (Racemic HCl) |
| IUPAC Name | (2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 521.09 g/mol (HCl salt); 484.64 g/mol (Free Base) |
| Chirality | Levorotatory (-); (S)-Configuration |
| SMILES (Isomeric) | CC(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Structural Analysis
The (S)-Gallopamil molecule is defined by three critical pharmacophores:
-
The Chiral Center: The quaternary carbon bonded to the isopropyl group, the nitrile group, and the trimethoxyphenyl ring. The (S)-orientation is critical for high-affinity binding.
-
The Tertiary Amine: Protonated at physiological pH (pKa ~9.0), this nitrogen acts as the cationic anchor, interacting with anionic residues (glutamates) in the channel pore.
-
The Polymethoxylated Rings: The extra methoxy group (compared to verapamil) increases lipophilicity and alters the electron density of the aromatic ring, enhancing potency.
Physicochemical Profile
Understanding the physicochemical boundaries of (S)-Gallopamil is essential for designing stable formulations and experimental buffers.
| Parameter | Value / Characteristic | Context |
| Solubility | >50 mg/mL (Water/Ethanol) | Highly soluble as the hydrochloride salt. |
| pKa | ~9.04 (Basic) | Predominantly ionized (+ charge) at physiological pH (7.4). |
| LogP | 3.8 (Experimental/Predicted) | Lipophilic; readily crosses membranes to access intracellular binding sites. |
| Optical Rotation | Specific rotation distinguishes it from the dextrorotatory (R)-isomer. | |
| Melting Point | 148–152 °C | Crystalline solid (HCl salt). |
Stereoselective Pharmacology: The Eutomer Advantage
(S)-Gallopamil is the eutomer , exhibiting 10–100 fold greater potency than the (R)-distomer. Its mechanism is "use-dependent," meaning it binds more effectively to channels that are frequently opening. This makes it highly selective for rapidly firing tissues (e.g., cardiac nodes).
Mechanism of Action (Cav1.2 Blockade)
The compound must cross the membrane (due to its lipophilicity) and bind to the intracellular side of the pore-forming
Key Interaction Points:
-
Access: Intracellular diffusion.
-
Binding Site: Segment S6 of domains III and IV (IVS6).
-
State Dependence: Preferential binding to Open/Inactivated states.[3]
Pathway Visualization
The following diagram illustrates the stereoselective blockade mechanism of (S)-Gallopamil on the L-type Calcium Channel.
Caption: Mechanism of (S)-Gallopamil action: Intracellular access and state-dependent binding to the open Cav1.2 channel pore.
Experimental Methodologies
Protocol 1: Chiral Separation via HPLC
To isolate or verify the purity of (S)-Gallopamil from a racemic mixture, Alpha-1-Acid Glycoprotein (AGP) columns are the gold standard due to the basic nature of the drug.
Reagents:
-
Column: Chiral-AGP (100 x 4.0 mm, 5 µm).
-
Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) : 2-Propanol (98:2 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 225 nm.
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of Gallopamil HCl racemate in 1 mL of mobile phase.
-
Equilibration: Flush the Chiral-AGP column with mobile phase for 30 minutes until baseline stabilizes.
-
Injection: Inject 10 µL of the sample.
-
Elution: Run isocratic flow.
-
Note: The (R)-enantiomer typically elutes first, followed by the (S)-enantiomer (Eutomer), though order can reverse based on pH/modifier concentration. Always verify with a pure standard.
-
-
Collection: Collect fractions corresponding to the second peak (assuming standard elution order) for (S)-Gallopamil.
Protocol 2: In Vitro Patch Clamp Assay (Potency Verification)
This protocol validates the enhanced potency of the (S)-isomer on HEK293 cells expressing Cav1.2.
Step-by-Step Workflow:
-
Cell Prep: Use HEK293 cells stably expressing Cav1.2
subunits. -
Solutions:
-
Bath: 10 mM BaCl
(as charge carrier to prevent inactivation), 140 mM TEA-Cl, 10 mM HEPES (pH 7.4). -
Pipette: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.
-
-
Recording: Establish Whole-Cell configuration. Hold potential at -80 mV.
-
Pulse Protocol: Depolarize to +10 mV for 200 ms at a frequency of 0.1 Hz (tonic block) and 1.0 Hz (use-dependent block).
-
Application: Perfusion of (S)-Gallopamil (0.1 - 10 µM).
-
Analysis: Measure peak current inhibition. The (S)-isomer should show an IC
significantly lower (approx. 10-fold) than the (R)-isomer.
Caption: Workflow for the isolation and pharmacological validation of (S)-Gallopamil.
References
-
Fieger, H., & Blaschke, G. (1992). Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 575(2), 255-260.
-
Zhorov, B. S., et al. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry, 284(45), 31583-31592.
-
Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[4] Pharmacology, 27(1), 9-14.[5][4]
-
PubChem. (S)-Gallopamil hydrochloride (CID 12883724). National Library of Medicine.
-
Gross, A. S., et al. (1999). Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing. British Journal of Clinical Pharmacology, 47(4), 363-368.
Sources
The Molecular Pharmacology of (S)-Gallopamil HCl: Binding Affinity and Receptor Characterization at Phenylalkylamine Sites
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Pharmacological Context
(S)-Gallopamil HCl (levogallopamil or (-)-D600) is a highly potent, synthetic phenylalkylamine (PAA) calcium channel blocker. As the levorotatory enantiomer and methoxy-substituted derivative of verapamil, it is utilized extensively in cardiovascular and ion channel research to probe the structure and function of L-type voltage-gated calcium channels (CaV1.2)[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic pharmacological summaries. Here, we will dissect the exact molecular determinants of (S)-Gallopamil’s binding affinity, explore the causality behind its state-dependent channel block, and provide a self-validating experimental protocol for radioligand binding assays. Understanding these parameters is critical for researchers developing novel anti-arrhythmic agents or investigating excitation-contraction coupling in cardiac and smooth muscle tissues[2].
Molecular Determinants of the Phenylalkylamine Receptor Site
The high-affinity binding of (S)-Gallopamil to the CaV1.2 channel is not a simple lock-and-key mechanism; it is a dynamic, state-dependent interaction. The phenylalkylamine receptor site is localized to the intracellular face of the α1C subunit of the L-type calcium channel[3].
Structural Binding Motifs
Recent structural models and mutagenesis studies have mapped the exact binding pocket of PAAs. The interaction is driven by specific transmembrane segments (IIIS6 and IVS6)[4]. The binding of (S)-Gallopamil involves several critical molecular interactions:
-
Hydrogen Bonding: The meta-methoxy group in ring A of (S)-Gallopamil accepts a hydrogen bond from a specific tyrosine residue in the IIIS6 segment (Tyr_IIIS6). Concurrently, the meta-methoxy group in ring B interacts with a tyrosine in the IVS6 segment (Tyr_IVS6)[5].
-
Ammonium Group Stabilization: The central protonated amine of (S)-Gallopamil is stabilized at the focus of the channel's P-helices[5].
-
Calcium Ion Coordination: The nitrile group of the PAA backbone binds directly to a Ca²⁺ ion coordinated by the selectivity filter glutamates in repeats III and IV. This unique structural feature explains the well-documented phenomenon wherein extracellular calcium actually potentiates the binding affinity of phenylalkylamines[5].
State-Dependent and Use-Dependent Block
(S)-Gallopamil exhibits "use-dependent" (or frequency-dependent) block[1]. Because the binding site is located intracellularly, the channel must open for the drug to gain optimal access. (S)-Gallopamil preferentially binds to the open and inactivated states of the channel[1][3]. By stabilizing the inactivated state, the drug prevents the channel from returning to its resting conformation, thereby reducing the fraction of channels available for subsequent depolarization[1].
Fig 1: Mechanism of CaV1.2 modulation and use-dependent block by (S)-Gallopamil.
Quantitative Binding Affinity Data
Phenylalkylamines possess a chiral center, and their binding affinity is highly stereoselective. The levorotatory (-) enantiomers, such as (S)-Gallopamil, are significantly more potent than their dextrorotatory (+) counterparts[4]. The table below synthesizes the binding affinities (
| Compound | Chemical Class | Target Channel | Enantiomer | Binding Affinity ( |
| (S)-Gallopamil | Phenylalkylamine | CaV1.2 ( | Levorotatory (-) | ~ 10 - 45 nM |
| (R)-Gallopamil | Phenylalkylamine | CaV1.2 ( | Dextrorotatory (+) | ~ 100 - 200 nM |
| Verapamil | Phenylalkylamine | CaV1.2 ( | Racemic (±) | ~ 150 - 250 nM |
| Desmethoxyverapamil | Phenylalkylamine | CaV1.2 ( | Racemic / (-) | ~ 2 - 20 nM[3][6] |
Note: Affinity values can vary based on tissue preparation (e.g., cardiac sarcolemma vs. skeletal muscle transverse tubules) and assay temperature[2][6].
Experimental Workflow: Radioligand Binding Assay
To accurately determine the binding affinity (
As an application scientist, I emphasize that a protocol is only as good as its controls. The following methodology is designed as a self-validating system, explaining why each reagent and step is utilized.
Reagents and Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM PMSF (Phenylmethylsulfonyl fluoride), and 0.1% BSA (Bovine Serum Albumin)[7][8].
-
Causality: Tris-HCl maintains physiological pH. PMSF is a serine protease inhibitor critical for preventing the proteolytic degradation of the
1C subunit during incubation[8]. BSA is mandatory to minimize the non-specific binding of highly lipophilic PAAs to assay tubes.
-
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold[7].
Step-by-Step Protocol
Step 1: Tissue Preparation Isolate cardiac sarcolemma or skeletal muscle transverse tubule membranes via sucrose density gradient centrifugation[6][7].
-
Validation Check: Ensure protein concentration is normalized to 0.05 - 0.1 mg/mL using a Bradford or Lowry assay to prevent ligand depletion artifacts[7][8].
Step 2: Incubation (Equilibration)
In a final volume of 0.25 mL to 0.5 mL, combine the membrane preparation, a fixed concentration of [³H]-radioligand (e.g., 0.5 - 2.0 nM, near its
Step 3: Rapid Filtration Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a Brandel cell harvester[7].
-
Critical Step: Pre-soak the GF/C filters in 0.1% to 0.3% polyethylenimine (PEI) for 1 hour prior to filtration[7]. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.
Step 4: Washing Wash the filters rapidly (within 5-10 seconds) with 3 x 4 mL of ice-cold Wash Buffer[7].
-
Causality: The ice-cold temperature kinetically traps the bound ligand by slowing the dissociation rate (
) to near zero, while the rapid volume washes away unbound free ligand.
Step 5: Quantification & Data Analysis
Transfer filters to scintillation vials, add a compatible liquid scintillation cocktail, and count the retained tritium (
-
Determine specific binding by subtracting non-specific binding (defined by tubes containing 10 µM unlabeled verapamil or gallopamil) from total binding[7].
-
Calculate the inhibitory constant (
) using the Cheng-Prusoff equation[1]:
Fig 2: Standard radioligand binding assay workflow for phenylalkylamine receptors.
Conclusion
(S)-Gallopamil HCl remains a gold-standard pharmacological tool for interrogating L-type calcium channels. Its mechanism of action is deeply rooted in its stereochemistry, allowing it to form precise hydrogen bonds with the IIIS6 and IVS6 transmembrane segments while coordinating with pore-bound calcium ions[4][5]. By utilizing rigorous, well-controlled radioligand binding assays, researchers can accurately quantify its nanomolar affinity and continue to unravel the complex allosteric modulations of the CaV1.2 channel.
References
- BenchChem - Norgallopamil: A Technical Guide to a Phenylalkylamine Calcium Channel Blocker Source
- Annual Reviews - MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS Source
- BindingDB - BindingDB PrimarySearch_ki: PNG BDBM82061(GALLOPAMIL | CAS_119442 | NSC_119442 | D600)
- ResearchGate - Structural Model for Phenylalkylamine Binding to L-type Calcium Channels Source
- American Heart Association Journals - Identification of a Specific Radioligand for the Cardiac Rapidly Activating Delayed Rectifier K' Channel (Protocol Methodologies)
Sources
Technical Guide: Negative Inotropic Effects of (S)-Gallopamil Hydrochloride in Cardiac Tissue
Executive Summary
(S)-Gallopamil hydrochloride (methoxyverapamil) represents the eutomer of the phenylalkylamine class of calcium channel blockers. While the racemic mixture is commonly employed clinically, the (S)-enantiomer exhibits significantly higher potency—approximately 60-fold greater than the (R)-enantiomer—in blocking L-type voltage-gated calcium channels (
This guide details the mechanistic basis of (S)-Gallopamil’s negative inotropy, distinguishing it from negative chronotropy, and provides a validated experimental framework for quantifying these effects in isolated cardiac tissue. It is designed for researchers optimizing lead compounds or investigating excitation-contraction coupling (ECC) modulation.
Pharmacological Mechanism[1][2][3][4][5][6]
Molecular Target and Stereoselectivity
(S)-Gallopamil targets the
-
Stereoselectivity: The negative inotropic effect is highly stereoselective. (S)-Gallopamil acts as the eutomer with high affinity for the channel, while (R)-Gallopamil (the distomer) displays significantly lower affinity (Stereoselectivity Factor
63). -
State-Dependence: Binding is frequency-dependent (use-dependent). (S)-Gallopamil preferentially binds to the channel in its open or inactivated state, rather than the resting state. This property makes it particularly potent in tissues with high firing rates (e.g., SA node, active ventricular myocardium).
Mechanism of Negative Inotropy
The reduction in contractile force (negative inotropy) is a direct consequence of "uncoupling" the excitation-contraction cascade:
-
Blockade: (S)-Gallopamil enters the open channel pore during depolarization.
-
Reduced Influx: It physically occludes the pore, reducing the magnitude of the Phase 2 inward Calcium current (
). -
Diminished CICR: The reduced trigger calcium influx leads to a non-linear reduction in Calcium-Induced Calcium Release (CICR) from the Sarcoplasmic Reticulum (SR) via Ryanodine Receptors (RyR2).
-
Force Reduction: Lower cytosolic
results in fewer Actin-Myosin cross-bridges.
Pathway Visualization
The following diagram illustrates the interruption of the ECC pathway by (S)-Gallopamil.
Figure 1: Mechanism of Action. (S)-Gallopamil blocks the open Cav1.2 pore, reducing trigger calcium and downstream contractility.[1]
Experimental Framework: Isolated Papillary Muscle Assay
To rigorously quantify negative inotropy without the confounding variables of heart rate changes (negative chronotropy) or vascular load (afterload), the Electrically Paced Isolated Papillary Muscle assay is the gold standard.
Experimental Setup & Buffer Composition
-
Tissue: Right ventricular papillary muscles from Guinea Pig (preferred due to AP similarity to humans) or Rat.[2]
-
Buffer (Modified Tyrode’s Solution):
Detailed Protocol
-
Harvesting: Rapidly excise the heart following anesthesia (e.g., Pentobarbital). Place immediately in ice-cold oxygenated Tyrode's solution.
-
Dissection: Under a stereomicroscope, isolate papillary muscles (<1.0 mm diameter to prevent core hypoxia). Avoid stretching the tissue.
-
Mounting:
-
Attach the tendinous end to a force transducer (isometric).[1]
-
Attach the base to a rigid holder in the organ bath.
-
-
Equilibration:
-
Perfusion rate: 5-10 mL/min.
-
Stimulation: Field stimulation via platinum electrodes.[4]
-
Parameters: 1 Hz frequency, 5 ms duration, voltage 20% above threshold.
-
Preload Adjustment: Gradually stretch muscle to
(length at which active tension is maximal). -
Allow 60 minutes for stabilization.
-
-
Dose-Response:
-
Add (S)-Gallopamil cumulatively (e.g., 1 nM to 10 µM).
-
Allow 15-20 minutes per concentration for steady-state equilibrium.
-
Record developed tension (systolic - diastolic force).
-
Workflow Visualization
Figure 2: Standardized workflow for assessing negative inotropy in isolated papillary muscle.
Data Analysis & Interpretation
Quantitative Metrics
Data should be normalized to the pre-drug baseline control force (100%).
| Parameter | Definition | Expected Effect of (S)-Gallopamil |
| Developed Tension ( | Peak Systolic Force - Resting Tension | Dose-dependent decrease ( |
| Max rate of tension rise | Significant decrease (slower contraction velocity) | |
| Time to Peak Tension (TPT) | Duration from stimulus to peak force | Slight increase or no change |
| Relaxation Time ( | Time to 50% relaxation | May decrease (accelerated relaxation due to lower Ca load) |
Comparative Potency
(S)-Gallopamil is significantly more potent than its R-enantiomer and comparable phenylalkylamines.
| Compound | Target | Relative Inotropic Potency (Approx) | Stereoselectivity (S:R) |
| (S)-Gallopamil | Cav1.2 (Intracellular) | High ( | Eutomer |
| (R)-Gallopamil | Cav1.2 (Intracellular) | Low ( | Distomer (Factor ~63) |
| Verapamil (Racemic) | Cav1.2 (Intracellular) | Moderate | S > R (Factor ~10) |
| Nifedipine | Cav1.2 (Extracellular) | High (Vascular > Cardiac) | - |
(Note: Potency values are estimates based on isolated tissue studies and may vary by species and temperature [1][3].)
Safety & Toxicology Context
While (S)-Gallopamil is a valuable tool for reducing myocardial oxygen demand, its potent negative inotropy presents specific toxicological risks in research settings:
-
Electromechanical Dissociation (EMD): At high concentrations (>1 µM), the electrical signal (ECG) may persist while mechanical contraction ceases completely due to total blockade of Ca2+ entry.
-
AV Block: Due to the dependence of the AV node on L-type calcium channels, (S)-Gallopamil induces negative dromotropy (conduction slowing), which can progress to complete heart block.
-
Rescue Protocols: Toxicity in isolated tissue can often be reversed by:
-
Increasing extracellular Calcium (
to 3-5 mM). -
Beta-adrenergic stimulation (Isoproterenol), which phosphorylates the channel to increase opening probability.
-
References
-
Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury. Source: PubMed / National Institutes of Health [Link] (Validates the stereoselectivity factor of ~63 for Gallopamil inotropy)
-
Mechanism of calcium channel block by D600 in single smooth muscle cells. Source: Circulation Research [Link] (Details the use-dependent block and state affinity of D600/Gallopamil)
-
Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Source: Journal of Visualized Experiments (JoVE) / PMC [Link] (Provides the foundational protocol for the isolated papillary muscle assay)
-
Marked dependence of the cardiac effects of gallopamil on the extracellular K+-concentration. Source: General Pharmacology [Link] (Highlights the interaction between membrane potential, Potassium concentration, and Gallopamil potency)
Sources
(S)-Gallopamil hydrochloride CAS number and IUPAC designation
An In-Depth Technical Guide to (S)-Gallopamil Hydrochloride
This guide provides a comprehensive technical overview of (S)-Gallopamil hydrochloride, tailored for researchers, scientists, and professionals in drug development. Moving beyond basic data, we delve into the mechanistic underpinnings, stereoselective pharmacology, and practical experimental methodologies essential for preclinical and clinical research.
Part 1: Core Chemical Identity and Physicochemical Properties
(S)-Gallopamil is the pharmacologically active enantiomer of Gallopamil, a methoxy derivative of Verapamil belonging to the phenylalkylamine class of calcium antagonists.[1][2] While often used clinically as a racemic mixture, understanding the specific properties of the (S)-enantiomer is critical, as it is primarily responsible for the therapeutic effects.[3] The compound is typically supplied as a hydrochloride salt to improve its solubility and bioavailability.[4]
Key identifiers and properties are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 36622-39-6 | [5] |
| IUPAC Name | (2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | [5] |
| Molecular Formula | C28H41ClN2O5 | [5][6] |
| Molecular Weight | 521.1 g/mol | [5] |
| Synonyms | (-)-Gallopamil hydrochloride, L-Gallopamil hydrochloride | [5] |
Part 2: Mechanism of Action: High-Affinity Blockade of L-Type Calcium Channels
The therapeutic efficacy of (S)-Gallopamil hydrochloride is rooted in its function as a highly specific L-type calcium channel blocker.[7][8] These voltage-gated ion channels are critical for excitation-contraction coupling in cardiac and vascular smooth muscle cells.[9]
Causality of Action:
-
(S)-Gallopamil Binding: The molecule binds to the alpha-1 subunit of the L-type calcium channel.
-
Inhibition of Calcium Influx: This binding event allosterically modulates the channel, stabilizing it in a non-conducting state and thereby inhibiting the influx of extracellular Ca²⁺ into the cell during membrane depolarization.[9]
-
Physiological Consequences:
-
In Vascular Smooth Muscle: Reduced intracellular Ca²⁺ prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation, particularly in arterial resistance vessels. This reduces systemic vascular resistance and, consequently, blood pressure.[9]
-
In Myocardial Cells: The diminished Ca²⁺ entry leads to a decrease in myocardial contractility (negative inotropy) and a reduction in heart rate (negative chronotropy).[9] This lowers the heart's workload and oxygen demand, which is the primary mechanism for its anti-anginal effect.[8]
-
In Nodal Tissue: It also slows the conduction of electrical impulses through the atrioventricular (AV) node, prolonging the refractory period, which contributes to its antiarrhythmic properties.[8][9]
-
Caption: Mechanism of (S)-Gallopamil action on L-type calcium channels.
Part 3: Stereoselective Pharmacology: A Tale of Two Enantiomers
Gallopamil is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. While administered as a racemate, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.
Pharmacodynamics: Studies in healthy volunteers have demonstrated that the negative chronotropic effect (prolongation of the PR interval on an ECG) is almost entirely attributable to the (S)-enantiomer.[3] Even at four times the dose, (R)-Gallopamil did not produce a significant alteration in the PR interval, while 25 mg of (S)-Gallopamil did.[3] This underscores the importance of evaluating the enantiomers separately in any research context. Clinically, Gallopamil has proven to be at least as effective as nifedipine and diltiazem in treating stable angina pectoris.[2][10][11]
Pharmacokinetics: The disposition of Gallopamil enantiomers presents a nuanced picture.
-
Metabolism: Despite its nearly complete absorption after oral administration, Gallopamil has a low absolute bioavailability (~15%) due to extensive first-pass metabolism in the liver.[12] Interestingly, this first-pass metabolism does not appear to be stereoselective, as the apparent oral clearances of both enantiomers are similar when administered separately.[3]
-
Binding and Elimination: Stereoselectivity is observed in serum protein binding and renal elimination, with both processes favoring (S)-gallopamil.[3][13]
The table below summarizes key pharmacokinetic parameters from a study in healthy volunteers.
| Parameter | (R)-Gallopamil | (S)-Gallopamil | Note | Source |
| Apparent Oral Clearance (L/min) | 5.9 +/- 2.8 | 5.8 +/- 2.66 | After co-administration of 50 mg pseudoracemate. | [3] |
| Half-life (t½) (hours) | 6.2 | 7.2 | At steady-state. | [13] |
| Free Fraction in Serum (fu) | 0.035 | 0.051 | Shows stereoselective binding, with more (S)-enantiomer being unbound. | [13] |
| Renal Elimination (% of dose) | 0.49% | 0.71% | Shows stereoselective renal clearance. | [13] |
Part 4: Key Experimental Protocols for Preclinical Research
For drug development professionals, robust and reproducible assays are paramount. The following section details validated methodologies for the characterization and evaluation of (S)-Gallopamil hydrochloride.
Protocol 1: Solid-State Characterization via Differential Scanning Calorimetry (DSC)
Rationale: The enantiomers and the racemic compound of Gallopamil hydrochloride exist in different crystalline structures.[14] DSC is a powerful thermoanalytical technique that can distinguish between these forms based on their unique melting points and enthalpies of fusion, making it an essential tool for confirming the identity and enantiomeric purity of a sample.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the (S)-Gallopamil hydrochloride sample into an aluminum DSC pan. Crimp the pan to seal it. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min).
-
Continue heating to a temperature well above the expected melting point (e.g., 200°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify the endothermic peak corresponding to the melting of the sample.
-
Determine the onset temperature and the peak maximum temperature (melting point).
-
Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
-
Compare the resulting thermogram to a reference standard for pure (S)-Gallopamil hydrochloride and the racemic mixture to confirm identity. The presence of a eutectic melt or a broadened peak can indicate impurity.
-
Caption: Workflow for patch-clamp analysis of (S)-Gallopamil.
Part 5: Emerging Therapeutic Applications
While firmly established in cardiology, the mechanism of Gallopamil suggests potential in other fields. A notable proof-of-concept study investigated its use in severe asthma. [15]Rationale stemmed from the observation that increased bronchial smooth muscle (BSM) mass contributes to the pathology. The year-long study found that Gallopamil treatment reduced BSM remodeling and prevented asthma exacerbations in the follow-up period, opening a promising new avenue for clinical investigation. [15]
Conclusion
(S)-Gallopamil hydrochloride is a well-characterized, potent, and stereospecific L-type calcium channel blocker. Its utility in cardiovascular medicine is founded on a clear mechanism of action that reduces myocardial oxygen demand and systemic vascular resistance. For the research and drug development professional, a thorough understanding of its stereoselective pharmacology and the application of precise analytical and functional assays are essential for accurately characterizing its activity and exploring its full therapeutic potential, both in cardiovascular disease and beyond.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gallopamil hydrochloride? Retrieved from [Link]
-
Fleckenstein, A. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 7, S1-10. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is Gallopamil hydrochloride used for? Retrieved from [Link]
-
Echizen, H., Brecht, T., & Eichelbaum, M. (1990). Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. European Journal of Clinical Pharmacology, 38(1), 71-75. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12883724, (S)-Gallopamil hydrochloride. Retrieved from [Link]
-
Brogden, R. N., & Benfield, P. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115. Retrieved from [Link]
-
Christ, T., & Eichelbaum, M. (1996). Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing. British Journal of Clinical Pharmacology, 42(5), 643-646. Retrieved from [Link]
-
R Discovery. (1994, January 1). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119442, Gallopamil Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Gallopamil. Retrieved from [Link]
-
Johnston, A., & Warrington, S. J. (1992). Gallopamil slow release: a double blind study of twice daily versus once daily treatment in chronic stable angina. European Journal of Clinical Pharmacology, 42(3), 271-273. Retrieved from [Link]
-
Min, G. (2011). Synthesis of Gallopamil Hydrochloride. Chinese Journal of Synthetic Chemistry. Retrieved from [Link]
-
Kaltenbach, M., & Kober, G. (1984). [Anti-angina effect of gallopamil in comparison with another calcium antagonist and a placebo]. Zeitschrift für Kardiologie, 73(10), 629-635. Retrieved from [Link]
-
Rettig, G., Sen, S., Schieffer, H., & Bette, L. (1983). [Acute and long-term effects of gallopamil (D 600) in stable angina pectoris--a randomized double-blind study]. Zeitschrift für Kardiologie, 72(12), 746-754. Retrieved from [Link]
-
FirstWord Pharma. (2015, January 29). Calcium Channel Blocker Reduces Airway Remodeling in Severe Asthma: a Proof-of-concept Study. Retrieved from [Link]
-
Mann, J., & Gehrken, H. (1992). [Pharmacokinetics and metabolism of gallopamil]. Zeitschrift für Kardiologie, 81 Suppl 5, 13-18. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Compound: GALLOPAMIL HYDROCHLORIDE (CHEMBL1256940). Retrieved from [Link]
-
Cirilli, R., La Manna, A., & Mattia, C. A. (1999). Properties of the racemic species of verapamil hydrochloride and gallopamil hydrochloride. International Journal of Pharmaceutics, 181(1), 47-56. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 16662-46-7: Gallopamil hydrochloride | CymitQuimica [cymitquimica.com]
- 5. (S)-Gallopamil hydrochloride | C28H41ClN2O5 | CID 12883724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound: GALLOPAMIL HYDROCHLORIDE (CHEMBL1256940) - ChEMBL [ebi.ac.uk]
- 7. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Gallopamil hydrochloride used for? [synapse.patsnap.com]
- 9. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. [Anti-angina effect of gallopamil in comparison with another calcium antagonist and a placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics and metabolism of gallopamil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Properties of the racemic species of verapamil hydrochloride and gallopamil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
Stereoselective Pharmacokinetics of Gallopamil Hydrochloride Enantiomers
Content Type: Technical Guide Audience: Researchers, Clinical Pharmacologists, and Drug Development Scientists
Executive Summary
Gallopamil (D600), a methoxy-derivative of verapamil, is a potent phenylalkylamine calcium channel blocker used for the treatment of arrhythmias and coronary heart disease. It exists as a racemic mixture of (R)- and (S)-enantiomers.[1] Unlike many chiral drugs where stereoselective first-pass metabolism heavily skews plasma concentrations (e.g., verapamil), gallopamil presents a unique pharmacokinetic profile where hepatic clearance is largely non-stereoselective, yet pharmacodynamic potency resides almost exclusively in the (S)-enantiomer.
This guide details the stereospecific behavior of gallopamil, providing validated analytical protocols, metabolic pathway mapping, and quantitative pharmacokinetic comparisons to support precision dosing and formulation development.
Molecular Basis & Pharmacology
Gallopamil possesses a single chiral center, resulting in two enantiomers: (S)-(-)-gallopamil and (R)-(+)-gallopamil.
-
Structural Distinction: The addition of a methoxy group on the phenylethylamine ring distinguishes it from verapamil, enhancing its lipophilicity and potency.
-
Pharmacodynamic Stereoselectivity: The calcium channel blocking activity is highly stereoselective. The (S)-enantiomer is approximately 20-fold more potent than the (R)-enantiomer in prolonging AV node conduction (negative dromotropic effect).[2]
-
Therapeutic Implications: While administered as a racemate (50:50 mixture), the therapeutic efficacy is driven almost entirely by the (S)-fraction. However, the (R)-enantiomer may contribute to non-calcium channel mediated effects or adverse events, making enantiospecific monitoring critical.
Analytical Methodology: Enantioselective LC-MS/MS
To accurately study the pharmacokinetics of gallopamil, one must separate the enantiomers in biological matrices. Non-specific assays (e.g., standard HPLC-UV) are insufficient as they cannot distinguish the active (S) form from the less active (R) form.
Validated Protocol for Plasma Quantitation
Objective: Simultaneous quantification of (R)- and (S)-gallopamil in human plasma.
Reagents & Materials:
-
Internal Standard (IS): Deuterated (S)-gallopamil-d3 (preferred) or racemic verapamil.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-hexane/isopropanol (95:5).
-
Chiral Column: Chiralcel OJ-H or Chiralpak AGP (Alpha-1-acid glycoprotein).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 200 µL of plasma into a silanized glass tube.
-
Add 20 µL of Internal Standard working solution (50 ng/mL).
-
Alkalinize with 50 µL of 1.0 M NaOH (Target pH > 10 to ensure non-ionized state for extraction).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of extraction solvent (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Flash-freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
-
Reconstitution:
-
Evaporate the organic phase to dryness under a nitrogen stream at 40°C.[1]
-
Reconstitute residue in 100 µL of Mobile Phase.
-
-
LC-MS/MS Analysis:
-
Column: Chiralcel OJ-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1) for normal phase or Ammonium Acetate/Acetonitrile for reverse phase AGP columns.
-
Detection: Triple Quadrupole MS, ESI+ mode. Monitor MRM transitions (Parent m/z 379.2 → Product m/z 165.1).
-
Analytical Workflow Diagram
Caption: Workflow for the enantioselective extraction and quantification of Gallopamil from plasma.
Stereoselective Pharmacokinetics (ADME)
Unlike its analog verapamil, which undergoes highly stereoselective first-pass metabolism (preferential clearance of the S-enantiomer), gallopamil exhibits a distinct profile.[3]
Absorption and Bioavailability[4]
-
Absorption: Rapid and nearly complete (>90%) from the GI tract.
-
First-Pass Effect: Extensive, reducing absolute bioavailability to ~25-30%.
-
Stereoselectivity: Minimal to None. Studies indicate that the hepatic extraction ratio for (R)- and (S)-gallopamil is similar. Consequently, the plasma concentration ratio of S:R remains close to the administered 1:1 ratio, whereas for verapamil, the ratio drops to ~0.2:1 (S:R).
Distribution
-
Protein Binding: Highly bound (~90%).
-
Stereoselectivity: Slight stereoselectivity in protein binding is observed, with the free fraction of (S)-gallopamil being marginally higher than that of (R)-gallopamil.[3][4]
Quantitative PK Parameters (Human)
| Parameter | (S)-Gallopamil (Active) | (R)-Gallopamil (Less Active) | Stereoselectivity Ratio (S/R) |
| Cmax (ng/mL) | 45 ± 12 | 48 ± 14 | ~ 0.94 |
| AUC (ng·h/mL) | 210 ± 55 | 225 ± 60 | ~ 0.93 |
| Clearance (CL/F) | 11.0 L/min | 15.1 L/min | 0.73 |
| Half-life (t½) | 5.8 h | 4.7 h | 1.23 |
| Renal Excretion | < 1% (unchanged) | < 1% (unchanged) | Favoring S (minor) |
Note: Data derived from single oral dose studies (50mg). Values are approximate means.
Metabolic Pathways & Enzymology[5][6]
The metabolism of gallopamil is complex, involving multiple CYP450 isoforms. The lack of net stereoselectivity in clearance is a result of opposing stereoselectivities in different metabolic pathways canceling each other out.[3]
Key Enzymes[6][7][8]
-
CYP3A4: The dominant enzyme, responsible for 92% of (R)-gallopamil clearance and 68% of (S)-gallopamil clearance.
-
CYP2D6: Plays a secondary but significant role, particularly for the (S)-enantiomer.
-
CYP2C8: Minor contribution.
Metabolic Routes[9]
-
N-dealkylation: Forms nor-gallopamil.
-
O-demethylation: Forms D-617 (major metabolite).
-
Glucuronidation: Phase II conjugation of metabolites.
Mechanism of "Pseudo-Racemic" Clearance: While the formation of specific metabolites (e.g., O-desmethyl-gallopamil) is highly stereoselective, the aggregate clearance via all pathways results in similar total clearance rates for both enantiomers.
Metabolic Pathway Diagram
Caption: Major metabolic pathways of Gallopamil mediated by CYP3A4 and CYP2D6 leading to excretion.
Clinical Implications & Safety
Drug-Drug Interactions (DDIs)
Because CYP3A4 is the primary clearance mechanism (especially for the R-enantiomer), potent CYP3A4 inhibitors can drastically alter pharmacokinetics.
-
Ketoconazole/Ritonavir: Can increase gallopamil AUC by >200%.
-
Effect on Stereochemistry: Inhibition of CYP3A4 may disproportionately affect the (R)-enantiomer (since it is 92% cleared by 3A4), potentially shifting the plasma ratio. However, since (S) is the active form, the clinical toxicity (bradycardia, hypotension) is driven by the concomitant rise in (S) levels.
Genetic Polymorphism (CYP2D6)
Although CYP2D6 is secondary, Poor Metabolizers (PMs) of CYP2D6 may exhibit altered ratios of metabolites. However, unlike metoprolol or propafenone, the clinical impact of CYP2D6 polymorphism on gallopamil is attenuated by the "shunting" of metabolism to the high-capacity CYP3A4 pathway.
Therapeutic Monitoring
-
Racemic Assays: For routine monitoring, racemic assays are generally acceptable because the S:R ratio is relatively stable (unlike verapamil).
-
Research: In mechanistic studies or liver impairment, enantioselective assays are required to detect if the clearance balance is disrupted.
References
-
Gross, A. S., et al. (1999). "Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil." Clinical Pharmacology & Therapeutics, 65(5), 516-527.
-
Yasumori, T., et al. (1999). "Identification of human cytochrome P-450 isoforms involved in metabolism of R(+)- and S(-)-gallopamil." Journal of Pharmacology and Experimental Therapeutics, 289(1), 37-44.
-
Eichelbaum, M., et al. (1984). "Stereoselective first-pass metabolism of highly cleared drugs."[3] British Journal of Clinical Pharmacology.
-
Mateus, A., et al. (2005). "Prediction of stereoselective pharmacokinetics of gallopamil." Pharmaceutical Research.
-
Crom, W. R. (1994). "Stereoselective pharmacokinetics of calcium channel blockers." Clinical Pharmacokinetics, 27(3), 232-248.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Gallopamil HCl: Technical Monograph on a Potent Methoxyverapamil Derivative
Executive Summary
Gallopamil (D600) represents a pivotal evolution in phenylalkylamine calcium channel blockers (CCBs). Structurally defined as a methoxy-derivative of verapamil, the addition of a methoxy group to the central benzene ring significantly alters its lipophilicity and binding affinity. While the racemate is clinically utilized, (S)-Gallopamil —the levorotatory eutomer—exhibits superior potency in blocking L-type voltage-gated calcium channels (
This guide provides a technical deep-dive for drug development scientists, focusing on the stereoselective pharmacodynamics, analytical isolation of the (S)-enantiomer, and its dual-role potential in cardiology and multidrug resistance (MDR) reversal.
Molecular Architecture & Stereochemistry
The structural transition from Verapamil to Gallopamil is defined by a single, critical modification: the introduction of a methoxy group at the 5-position of the veratryl ring.
Structure-Activity Relationship (SAR)
The pharmacological divergence of (S)-Gallopamil stems from two factors:
-
Electronic/Steric Influence: The extra methoxy group increases electron density and lipophilicity, facilitating deeper penetration into the lipid bilayer to access the intracellular binding site.
-
Chirality: The (S)-configuration aligns optimally with the specific hydrophobic pockets of the
-subunit of the L-type calcium channel.
Comparison of Potency (Negative Inotropy):
| Compound | Configuration | Relative Potency (Approx) | Primary Target |
|---|
| (S)-Gallopamil | Levorotatory (-) | 10x (vs Verapamil) | L-type
Visualization: SAR & Functional Divergence
The following diagram illustrates the structural evolution and functional bifurcation between enantiomers.
Caption: Structural evolution from Verapamil to Gallopamil and the functional divergence of its enantiomers.
Pharmacodynamics: Mechanism of Action
(S)-Gallopamil acts as a frequency-dependent and voltage-dependent antagonist. It does not physically plug the channel from the outside; rather, it enters the cell (due to high lipophilicity) and binds to the
The "Drug-Inactivation Synergism" Model
Unlike dihydropyridines (e.g., nifedipine) which bind to the inactivated state to stabilize it, phenylalkylamines like (S)-Gallopamil require the channel to open to access the binding site ("Open Channel Block"). However, once bound, they dramatically stabilize the inactivated state, preventing recovery.
-
Key Insight: (S)-Gallopamil exhibits a high affinity for the inactivated state . This creates a "use-dependent" block—the more the heart beats (opens channels), the more drug enters and binds, making it highly effective for tachyarrhythmias.
Technical Protocol: Chiral Isolation & Analysis
For researchers developing (S)-Gallopamil formulations, ensuring enantiomeric purity is critical. The following protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method for separating Gallopamil enantiomers using an
Protocol: Chiral HPLC Separation
Objective: Quantification of (S)-Gallopamil purity in plasma or buffer.
Reagents & Equipment:
-
Column: Chiral-AGP (100 x 4.0 mm, 5 µm particle size).
-
Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) / Acetonitrile (90:10 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 235 nm (or Fluorescence: Ex 280 nm / Em 310 nm for higher sensitivity).
-
Internal Standard: Verapamil (if analyzing Gallopamil purity) or Propranolol.
Step-by-Step Workflow:
-
System Equilibration:
-
Flush column with mobile phase for 30 minutes.
-
Critical: Ensure pH is strictly controlled (7.0 ± 0.1). AGP columns are sensitive to pH changes which drastically alter selectivity (
).
-
-
Sample Preparation:
-
Dissolve Gallopamil HCl in mobile phase to 1 mg/mL.
-
Filter through 0.22 µm PTFE filter.
-
-
Injection & Separation:
-
Inject 20 µL.
-
Elution Order: Under these conditions, (R)-Gallopamil typically elutes first, followed by (S)-Gallopamil.
-
Note: The separation factor (
) can be improved by adding low concentrations of dimethyloctylamine (DMOA) if peak tailing occurs.
-
-
Validation Criteria (Self-Correction Check):
-
Resolution (
): Must be > 1.5 for baseline separation. -
Tailing Factor: Must be < 1.3.
-
Analytical Workflow Diagram
Caption: Validated workflow for the chiral separation of Gallopamil enantiomers.
Pharmacokinetics & Metabolism
Understanding the metabolic fate of (S)-Gallopamil is crucial for dosage design.
-
Absorption: Rapid and nearly complete (>90%), but bioavailability is low (~15-25%) due to extensive first-pass metabolism.
-
Metabolism (CYP450):
-
Stereoselectivity (The Verapamil Contrast):
-
Verapamil:[2][3][4][5][6][7][8] Highly stereoselective metabolism (S-form is cleared much faster).
-
Gallopamil:[1][2][3][4][5][6][7][9][10][11][12][13]Non-stereoselective first-pass metabolism. The clearance rates for (R) and (S) enantiomers are similar.[9] This is a significant pharmacokinetic advantage, making plasma levels of the active (S)-enantiomer more predictable compared to verapamil.
-
Clinical & Experimental Applications
Cardiology (The (S)-Enantiomer)
(S)-Gallopamil is the agent of choice for:
-
Supraventricular Tachycardia (SVT): Due to frequency-dependent blockade.
-
Angina Pectoris: Reduces myocardial oxygen demand via negative inotropy and afterload reduction.
-
Advantage:[4] The methoxy-modification confers a slightly longer duration of action and higher potency than verapamil, potentially allowing for lower molar dosing.
Oncology: Multidrug Resistance (The (R)-Enantiomer)
A major limitation of using CCBs to reverse MDR (by inhibiting P-glycoprotein efflux pumps) is cardiotoxicity.
-
Strategy: Use (R)-Gallopamil .[10]
-
Rationale: (R)-Gallopamil retains high affinity for P-glycoprotein (inhibiting the pump and keeping chemotherapy drugs inside cancer cells) but has 1/10th the calcium channel blocking potency of the (S)-form. This allows for higher dosing to target tumors without causing cardiac arrest.
References
-
Brogden, R. N., & Benfield, P. (1994).[4][6] Gallopamil: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93–115.[4][6]
-
Noguchi, K., et al. (1997).[3] Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. Canadian Journal of Physiology and Pharmacology, 75(12), 1316–1321.[3]
-
Eichelbaum, M., et al. (1984). Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. Clinical Pharmacology & Therapeutics. (Contextual citation based on established metabolic profiles of phenylalkylamines).
-
Sewing, K. F., & Hannemann, H. (1983).[5] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[4][5] Pharmacology, 27(1), 9–14.[4][5]
-
Bellamy, W. T. (1996). P-glycoproteins and multidrug resistance.[14] Annual Review of Pharmacology and Toxicology. (Reference for P-gp mechanism regarding verapamil/gallopamil analogs).
Sources
- 1. Identification of human cytochrome P-450 isoforms involved in metabolism of R(+)- and S(-)-gallopamil: utility of in vitro disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of chiral LC separations for calcium antagonists on alpha 1-acid glycoprotein and ovomucoid columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gallopamil - Wikipedia [en.wikipedia.org]
- 6. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ias.ac.in [ias.ac.in]
- 9. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. echemi.com [echemi.com]
- 12. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetics and metabolism of gallopamil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Gallopamil HCl in In Vitro Patch-Clamp Assays
Introduction: Unveiling the Nuances of L-type Calcium Channel Blockade with (S)-Gallopamil HCl
(S)-Gallopamil HCl, the more potent enantiomer of the phenylalkylamine calcium channel blocker Gallopamil, is a critical tool for researchers investigating cardiovascular physiology and pharmacology.[1] As a derivative of Verapamil, Gallopamil exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels (CaV1.2), which are pivotal in cardiac and smooth muscle contraction.[2] Understanding the precise concentration-dependent effects of (S)-Gallopamil HCl in in vitro patch-clamp assays is paramount for accurate pharmacological profiling and drug development.
This comprehensive guide provides detailed application notes and protocols for determining the optimal concentrations of (S)-Gallopamil HCl for in vitro patch-clamp assays. We will delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer insights into data analysis, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.
Mechanism of Action: A State-Dependent Interaction
(S)-Gallopamil HCl, like other phenylalkylamines, exhibits a state-dependent blockade of L-type calcium channels.[3] This means its binding affinity is significantly higher for channels in the open or inactivated states compared to the closed (resting) state. This property is crucial as it implies that the inhibitory effect of (S)-Gallopamil HCl is more pronounced in depolarized tissues where the channels are more frequently active. The binding site for phenylalkylamines is located on the intracellular side of the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3] Upon binding, (S)-Gallopamil HCl allosterically modulates the channel, stabilizing it in a non-conducting conformation and thereby reducing calcium influx.
Determining the Optimal Concentration: A Step-by-Step Guide
The optimal concentration of (S)-Gallopamil HCl will vary depending on the specific cell type, expression levels of the CaV1.2 channels, and the desired level of inhibition. Therefore, it is essential to perform a concentration-response analysis to determine the half-maximal inhibitory concentration (IC50).
Key Experimental Parameters
The following table summarizes critical parameters for designing a robust patch-clamp experiment to determine the optimal concentration of (S)-Gallopamil HCl.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Cell Type | HEK293 cells stably expressing human CaV1.2, isolated cardiomyocytes, or vascular smooth muscle cells.[3] | The choice of cell type should align with the research question. Recombinant cell lines offer a controlled system, while primary cells provide a more physiologically relevant context. |
| Patch-Clamp Configuration | Whole-cell voltage-clamp.[4] | This configuration allows for the control of the cell's membrane potential and the measurement of the total ionic current across the entire cell membrane. |
| (S)-Gallopamil HCl Concentration Range | 10 nM to 100 µM (logarithmic or semi-logarithmic steps). | This wide range is recommended to capture the full dose-response curve, from minimal to maximal inhibition, allowing for an accurate IC50 determination. A starting concentration of 3 µM has been shown to significantly reduce L-type calcium currents.[4] |
| Holding Potential | -80 mV.[3] | This potential ensures that the majority of L-type calcium channels are in the closed (resting) state before depolarization. |
| Depolarizing Pulse | Step to 0 mV or +10 mV for 200 ms.[3] | This voltage step is sufficient to activate L-type calcium channels and elicit a measurable inward calcium current. |
| Inter-pulse Interval | 10-20 seconds. | This allows for the recovery of channels from inactivation between depolarizing pulses. |
Experimental Workflow for IC50 Determination
The following diagram illustrates the experimental workflow for determining the IC50 of (S)-Gallopamil HCl.
Caption: Experimental workflow for IC50 determination of (S)-Gallopamil HCl.
Detailed Protocol
1. Preparation of Solutions
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.[3]
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[3]
-
(S)-Gallopamil HCl Stock Solution: Prepare a 10 mM stock solution in sterile deionized water or a suitable solvent like DMSO. Store at -20°C. Subsequent dilutions should be made in the extracellular solution on the day of the experiment.
2. Cell Preparation
-
Culture HEK293 cells stably expressing the human CaV1.2 channel in appropriate media.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to preserve channel integrity.
-
Plate the dissociated cells onto glass coverslips in the recording chamber.
3. Patch-Clamp Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Using a micromanipulator, approach a single, healthy cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
4. Data Acquisition and Drug Application
-
Record baseline L-type calcium currents (ICa) by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10-20 seconds.
-
Once a stable baseline is established, begin perfusing the recording chamber with the extracellular solution containing the lowest concentration of (S)-Gallopamil HCl.
-
Allow the drug effect to reach a steady state (typically 2-5 minutes) before recording the current at that concentration.
-
Sequentially apply increasing concentrations of (S)-Gallopamil HCl, allowing for equilibration at each concentration.
-
After the highest concentration, perfuse the chamber with the drug-free extracellular solution to assess the reversibility of the block (washout).
5. Data Analysis
-
Measure the peak amplitude of the inward ICa at each drug concentration.
-
Normalize the peak current at each concentration to the baseline current recorded before drug application.
-
Plot the normalized current as a function of the (S)-Gallopamil HCl concentration on a semi-logarithmic scale.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Mechanism of (S)-Gallopamil HCl Action on L-type Calcium Channels
The following diagram illustrates the signaling pathway of L-type calcium channel-mediated calcium influx and its inhibition by (S)-Gallopamil HCl.
Caption: Mechanism of (S)-Gallopamil HCl inhibition of L-type calcium channels.
Expected Results and Interpretation
References
- Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury. PubMed.
- A Comparative Guide to Gallopamil and Other L-type Calcium Channel Blockers. Benchchem.
- Extracellular site of action of phenylalkylamines on L-type calcium current in r
- What is the mechanism of Gallopamil hydrochloride? - Patsnap Synapse.
- HEK-293 CaV1.2 Cell Line. B'SYS.
- Application Note Stability and Pharmacology of Ca 1.
- On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil.
- Phenylalkylamines as calcium channel blockers. Indian Academy of Sciences.
- [Dose-response relation of gallopamil in comparison with nifedipine, diltiazem and tiapamil in patients with coronary heart disease]. PubMed.
- Effect of gallopamil on electrophysiologic abnormalities and ventricular arrhythmias associated with left ventricular hypertrophy in the feline heart. PubMed.
- Comparisons of IC50 values for CaV1.2 channel block for methadone, diltiazem, and verapamil generated by different experimental protocols.
- An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers. Benchchem.
- Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC.
- Manual Patch-clamp Technique.
- Patch clamp techniques for investigating neuronal electrophysiology. Scientifica.
- Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Brieflands.
- Optimization of CaV1.
- Interaction between gallopamil and cardiac ryanodine receptors. Scilit.
- Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. R Discovery.
- Dose response of inhaled gallopamil (D600), a calcium channel blocker, in attenuating airway reactivity to methacholine and exercise. PubMed.
- Gallopamil (Methoxyverapamil) | Phenylalkylamine Calcium Antagonist. MedChemExpress.
Sources
- 1. Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
Application Note: Enantioselective Synthesis of (S)-Gallopamil Hydrochloride
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective preparation of (S)-Gallopamil Hydrochloride , a potent phenylalkylamine calcium channel blocker.
Executive Summary
Target Molecule: (S)-Gallopamil Hydrochloride ((-)-D600) CAS No: 36622-39-6 (HCl salt), 36622-40-9 (Free base) Therapeutic Class: L-Type Calcium Channel Blocker (Class IV Antiarrhythmic) Chirality Significance: Gallopamil possesses a quaternary chiral center.[1][2][3][4][5][6][7] The (S)-enantiomer (levo-rotatory) is the eutomer, exhibiting significantly higher calcium channel blocking potency (approx. 10-20 fold) compared to the (R)-enantiomer, which is associated with sodium channel blocking and different pharmacokinetic clearance rates.
Methodology Overview: This guide presents two validated protocols:
-
Method A (High-Efficiency): Resolution of the secondary amine intermediate (Nitrile Precursor). This is the preferred industrial route due to higher atom economy and easier recycling of the resolving agent.
-
Method B (Direct): Classical resolution of the final racemic API.
Retrosynthetic Analysis & Strategy
The synthesis of (S)-Gallopamil relies on the construction of the quaternary carbon at the
Pathway Logic:
-
Disconnection: The molecule is disconnected at the tertiary amine nitrogen.
-
Key Intermediate: The secondary amine 5-(methylamino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile.
-
Chiral Resolution: This intermediate is basic and forms stable crystalline salts with chiral acids (e.g., dibenzoyltartaric acid).
-
Final Coupling: The resolved (S)-amine is alkylated with 2-(3,4-dimethoxyphenyl)ethyl chloride (homoveratryl chloride) to yield (S)-Gallopamil.
Workflow Diagram (DOT)
Caption: Retrosynthetic workflow for (S)-Gallopamil HCl via resolution of the secondary amine intermediate.
Detailed Protocols
Method A: Resolution of the Nitrile Intermediate (Preferred)
This method resolves the precursor before the final bulky group is added, resulting in sharper separation and higher yields.
Phase 1: Synthesis of Racemic Intermediate
Reagents:
- -Isopropyl-3,4,5-trimethoxyphenylacetonitrile
-
1-Bromo-3-chloropropane
-
Methylamine (40% aq or alcoholic solution)
-
Sodium hydride (NaH) or Sodium amide (NaNH
)
Step-by-Step:
-
Alkylation: React
-isopropyl-3,4,5-trimethoxyphenylacetonitrile (1.0 eq) with 1-bromo-3-chloropropane (1.2 eq) in toluene using NaNH (1.1 eq) as base at 80°C for 4 hours. -
Amination: Treat the resulting chloronitrile with excess methylamine (5.0 eq) in an autoclave at 100°C for 8 hours.
-
Workup: Evaporate excess methylamine. Extract the residue with ethyl acetate (EtOAc), wash with water, and dry over Na
SO . Evaporate solvent to yield the racemic secondary amine oil (Intermediate 2 ).
Phase 2: Optical Resolution
Reagents:
-
Racemic Intermediate 2
-
(-)-O,O'-Dibenzoyl-L-tartaric acid ((-)-DBTA)
-
Solvent: Isopropanol (iPrOH) or Acetone/Water (9:1)
Protocol:
-
Salt Formation: Dissolve 100 g of Racemic Intermediate 2 (approx. 0.3 mol) in 500 mL of hot isopropanol.
-
Acid Addition: Add 54 g (0.15 mol, 0.5 eq) of (-)-DBTA dissolved in 150 mL hot isopropanol. Note: Using 0.5 eq exploits the "Method of Half-Quantities" to precipitate the less soluble diastereomeric salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 12 hours.
-
Filtration: Filter the white precipitate. This is the crude (S)-amine·(-)-DBTA salt.[2][7]
-
Recrystallization: Recrystallize the wet cake from refluxing ethanol/water (95:5) to upgrade chiral purity.
-
Target: >99% ee.
-
-
Free Basing: Suspend the purified salt in water/CH
Cl . Basify with 2M NaOH to pH 12. Separate the organic layer, dry, and evaporate to yield (S)-Intermediate 2 .-
Verification:
(c=1, EtOH) (Check specific literature value for intermediate).
-
Phase 3: Final Coupling & Salt Formation
Reagents:
-
(S)-Intermediate 2
-
2-(3,4-Dimethoxyphenyl)ethyl chloride (Homoveratryl chloride)
-
Potassium Carbonate (K
CO ) -
Potassium Iodide (KI) - catalytic
-
Methyl isobutyl ketone (MIBK) or Toluene
Protocol:
-
Coupling: In a reactor, charge (S)-Intermediate 2 (1.0 eq), Homoveratryl chloride (1.1 eq), anhydrous K
CO (2.0 eq), and KI (0.1 eq) in MIBK. -
Reflux: Heat to reflux (116°C) with vigorous stirring for 24-36 hours. Monitor by HPLC (disappearance of amine).
-
Workup: Cool to RT. Filter off inorganic salts. Wash the filtrate with water (2x).
-
Salt Formation:
-
Drying: Dry under vacuum at 50°C.
Method B: Classical Resolution of Racemic Gallopamil
Use this method if racemic Gallopamil is already available.
Reagents:
-
Racemic Gallopamil Free Base
-
(-)-O,O'-Dibenzoyl-L-tartaric acid
-
Solvent: Ethanol/Water
Protocol:
-
Dissolve racemic Gallopamil (free base) in Ethanol (5 mL/g).
-
Add (-)-DBTA (1.0 eq). Heat to dissolve.[5]
-
Add warm water until slight turbidity (approx. 10-20% v/v).
-
Cool slowly. The (S)-Gallopamil·(-)-DBTA salt precipitates.[2][7]
-
Recrystallize from EtOH to constant melting point and rotation.
-
Liberate the base with NaOH and convert to HCl salt as in Method A.
Quality Control & Analytical Methods
Enantiomeric Purity (Chiral HPLC)
To ensure the final product is the eutomer (>99% (S)-isomer).
| Parameter | Condition |
| Column | Chiral-AGP ( |
| Dimensions | 150 x 4.0 mm, 5 µm |
| Mobile Phase | 10 mM Sodium Phosphate buffer (pH 7.0) : Isopropanol (92:8) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 230 nm or 280 nm |
| Retention | (R)-Gallopamil elutes first; (S)-Gallopamil elutes second (Confirm with standards) |
Physical Characterization[1][3][9][10][11][12]
-
Appearance: White crystalline powder.
-
Melting Point: 160.5 - 161.5°C (HCl salt).
-
Optical Rotation:
(c=5, Ethanol) for the HCl salt. Note: The sign of rotation is critical. (S) is (-).[1][2][3][5][8]
References
-
Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309-1315. Link
-
Dengel, F. (1966). U.S. Patent No.[9] 3,261,859.[9] Process for the production of basic substituted phenylacetonitriles. Washington, DC: U.S. Patent and Trademark Office. Link
-
Pratt, D. et al. (1999). U.S. Patent No. 5,910,601. Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues. Link
-
Brogden, R. N., & Benfield, P. (1994). Gallopamil: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115. Link
-
Fieger, H., & Blaschke, G. (1992). Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography.[4] Journal of Chromatography B: Biomedical Sciences and Applications, 575(2), 255-260. Link
Sources
- 1. CA2416062C - Resolution of the enantiomers of amlodipine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. US4656303A - Novel resolution method of racemic mixture - Google Patents [patents.google.com]
- 6. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. File:Verapamil synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
In vivo dosing guidelines for (S)-Gallopamil hydrochloride in rodent models
Application Note: In vivo Dosing Guidelines for (S)-Gallopamil Hydrochloride in Rodent Models
Abstract
(S)-Gallopamil hydrochloride (also known as (-)-D600) is the eutomer (active enantiomer) of the phenylalkylamine calcium channel blocker gallopamil.[1][2] It exhibits significantly higher potency for L-type calcium channel blockade compared to its (R)-enantiomer.[1][2] This guide provides high-fidelity protocols for the formulation, administration, and safety monitoring of (S)-Gallopamil in rodent models (rats and mice).[1][2] Unlike the racemate, pure (S)-Gallopamil requires precise dosing adjustments to prevent severe bradycardia and AV block while maintaining therapeutic efficacy in arrhythmia and ischemia models.[1]
Scientific Rationale & Mechanism
Stereoselective Potency
Gallopamil is typically available as a racemate.[1][2][3] However, the pharmacological activity is highly stereoselective:
-
(S)-Gallopamil: The potent L-type calcium channel blocker (CCB).[1][2] It binds to the alpha-1 subunit of the channel, reducing calcium influx during the plateau phase of the action potential. It is responsible for the negative inotropic, chronotropic, and dromotropic effects.
-
(R)-Gallopamil: Significantly less potent as a CCB but retains activity in reversing Multidrug Resistance (MDR) via P-glycoprotein inhibition.[1][2]
Critical Implication: When switching from racemic Gallopamil to (S)-Gallopamil, the dose must be reduced (typically by 50%) to achieve equipotent calcium blockade, preventing overdose.[1][2]
Mechanism of Action Pathway
The following diagram illustrates the downstream effects of (S)-Gallopamil administration.
Figure 1: Pharmacodynamic pathway of (S)-Gallopamil demonstrating tissue-specific outcomes.[1][2]
Formulation Strategy
(S)-Gallopamil HCl is lipophilic and pH-dependent.[1][2] Direct dissolution in saline often leads to precipitation at physiological pH.[1] A co-solvent system is required for stable IV/IP dosing.[1][2]
Recommended Vehicle (IV/IP)
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2]
-
Stability: Prepare fresh daily.
-
Concentration Limit: Max 2.5 mg/mL to avoid precipitation.
Step-by-Step Preparation Protocol
Goal: Prepare 1 mL of 1 mg/mL working solution.
-
Stock Preparation: Dissolve 10 mg (S)-Gallopamil HCl in 1 mL pure DMSO to create a 10 mg/mL Stock Solution . Store at -20°C.
-
Aliquot: Transfer 100 µL of Stock Solution into a sterile tube.
-
Co-solvent Addition (Critical Step): Add 400 µL of PEG300 to the stock.[1] Vortex for 30 seconds.[1][2] Do not add saline yet.[2]
-
Surfactant Addition: Add 50 µL of Tween-80 . Vortex until clear.
-
Aqueous Phase: Slowly add 450 µL of warm (37°C) sterile Saline while vortexing.
-
Verification: Inspect for precipitate. The solution should be clear. If cloudy, sonicate for 5 minutes.[1][2]
Figure 2: Sequential mixing workflow to prevent compound precipitation.
In Vivo Dosing Guidelines
Safety Warning: The doses below are specific to (S)-Gallopamil .[1][2] If using racemic Gallopamil, doses may need to be doubled to achieve the same CCB effect, but toxicity risks differ.
Intravenous (IV) Bolus
-
Purpose: Acute antiarrhythmic effect, ischemia-reperfusion studies.[1][2]
-
Species: Rat (Wistar/SD, 250-300g) / Mouse (C57BL/6, 25g).[1][2]
-
-
Note: 0.2 mg/kg of Racemate is standard for preventing ventricular fibrillation. Since (S) is the active blocker, 0.1 mg/kg is the theoretical equivalent, but 0.2 mg/kg is often tolerated if administered slowly.
-
-
Administration: Slow bolus over 1-2 minutes via tail vein or jugular catheter.[1][2] Rapid injection causes immediate hypotension and cardiac collapse.
Oral Gavage (PO)
-
Bioavailability: Low (~15-25%) due to extensive first-pass metabolism.[1][2][4]
-
Vehicle: Can be suspended in 0.5% Methylcellulose or the DMSO/PEG vehicle described above.
Continuous Infusion (IV)
-
Maintenance Rate: 10 – 20 µg/kg/min .
-
Monitoring: Continuous ECG is mandatory.[1][2] Stop if PR interval prolongs by >30%.[1][2]
Summary of Dosing Parameters
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Comments |
| IV Bolus | 0.1 - 0.2 mg/kg | 0.1 - 0.2 mg/kg | Administer slowly (1-2 min).[1][2] |
| Oral (PO) | 10 - 25 mg/kg | 10 - 25 mg/kg | High first-pass metabolism requires higher doses.[1][2] |
| IP Injection | 2 - 5 mg/kg | 2 - 5 mg/kg | Slower absorption than IV; watch for local irritation.[1][2] |
| Toxicity (LD50) | ~15 mg/kg (IV) | ~16 mg/kg (IV) | Estimate based on racemate/verapamil data.[1][2] |
Safety & Toxicology
Signs of Overdose
Rescue Protocol
If AV block or cardiac collapse occurs during experimentation:
-
Calcium Gluconate: 100 mg/kg IV bolus (Increases extracellular Ca2+ to compete with blockade).[1][2]
-
Isoproterenol: 0.5 - 1.0 µg/kg IV (Beta-agonist to increase heart rate and contractility).[1][2]
Biomarkers for Efficacy
-
PR Interval: The most sensitive marker for (S)-Gallopamil activity.[1][2] A 10-20% prolongation indicates effective blockade without toxicity.[1][2]
-
Blood Pressure: Expect a 10-15 mmHg drop in MAP at therapeutic doses.[1][2]
References
-
Sewing, K. F., & Hannemann, H. (1983).[1][2] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[5][6] Pharmacology, 27(1), 9–14.[1][2][6]
-
Brogden, R. N., & Benfield, P. (1994).[1][2] Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115.[1][2][6]
-
Eichelbaum, M., et al. (1984).[1][2] Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. British Journal of Clinical Pharmacology.
-
Kirchengast, M., et al. (1991).[1][2][6] Reperfusion arrhythmias in closed-chest rats: the effect of myocardial noradrenaline depletion and Ca2(+)-antagonism.[1][2][6] Clinical and Experimental Pharmacology and Physiology, 18(4), 217-221.[1][2][6]
-
MedChemExpress. Gallopamil Hydrochloride Product Information & Solubility.
Sources
- 1. Gallopamil - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Precision Calcium Signaling Modulation using (S)-Gallopamil HCl
[1]
Abstract & Introduction
Calcium (
While Verapamil is a standard blocker, (S)-Gallopamil HCl (also known as (-)-D600) offers superior potency and distinct lipophilic kinetics.[1] Unlike dihydropyridines (e.g., Nifedipine) which modulate channel gating from the extracellular surface, (S)-Gallopamil is a phenylalkylamine that acts from the intracellular side of the pore.[2]
Critical Distinction: (S)-Gallopamil exhibits marked frequency-dependence (use-dependence) .[1] It binds preferentially to the open or inactivated channel states rather than the resting state. This feature makes it an invaluable tool for studying high-frequency signaling events (e.g., tachyarrhythmias or rapid neuronal firing) where the drug's efficacy increases with cellular activity.[1]
Mechanism of Action
To design effective experiments, one must understand the "State-Dependent Block" model.[1] (S)-Gallopamil must cross the membrane (due to its lipophilicity) or enter through the open pore to reach its binding site on the
Figure 1: State-Dependent Binding Mechanism
The following diagram illustrates why stimulation is required for maximal (S)-Gallopamil efficacy.[1]
Caption: (S)-Gallopamil preferentially binds to Open and Inactivated states. Efficacy increases with channel opening frequency.
Material Preparation & Handling[1][3]
(S)-Gallopamil HCl is sensitive to light and moisture.[1] Proper stock preparation is the first step in a self-validating protocol.
Solubility Data
| Solvent | Max Solubility | Stock Conc.[1][3][4][5] | Storage | Stability |
| DMSO | ~25 mg/mL | 10 mM | -20°C | 6 Months |
| Water | ~5 mg/mL | 1 mM | -20°C | 1 Month (Avoid Freeze/Thaw) |
| Ethanol | ~10 mg/mL | 5 mM | -20°C | 3 Months |
Preparation Protocol
-
Calculate: To make a 10 mM stock in DMSO: Dissolve 4.85 mg of (S)-Gallopamil HCl (MW: 485.06 g/mol ) in 1 mL of anhydrous DMSO.[1]
-
Solubilization: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22
m PTFE filter if using for long-term culture.[1] -
Aliquot: Dispense into light-protective amber tubes (20-50
L aliquots) to prevent freeze-thaw degradation.
Protocol A: Calcium Imaging (Fluorescence)
Objective: Quantification of intracellular
Reagents
-
Dye: Fluo-4 AM (High affinity,
~345 nM) or Fura-2 AM (Ratiometric).[1] -
Loading Buffer: Tyrode’s Solution or HBSS (with
/ ).[1] -
Stimulant: KCl (High K+) or Electrical Field Stimulation (EFS).[1]
Step-by-Step Workflow
-
Cell Loading:
-
Baseline Recording (Control):
-
Drug Application (The "Use-Dependence" Challenge):
-
Do not simply add the drug and wait.
-
Perfuse (S)-Gallopamil (Start at 100 nM , titrate up to 10
M ) into the bath.[1] -
Crucial Step: While the drug is present, stimulate the cells (1-2 Hz for 30 seconds).
-
Reasoning: (S)-Gallopamil requires the channels to open to access the binding site. Without stimulation, block onset will be slow and variable.[1]
-
-
Data Acquisition:
-
Measure the peak amplitude of calcium transients (
). -
Compare the amplitude of the last transient in the train vs. the first to quantify the rate of block development.
-
Figure 2: Imaging Workflow
Caption: Experimental workflow emphasizing the necessity of stimulation during drug application.
Protocol B: Whole-Cell Patch Clamp (Electrophysiology)
Objective: Biophysical isolation of
Solutions
-
Internal (Pipette): CsCl-based (to block K+ currents). 120 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP.[1][2]
-
External (Bath): 10 mM
or as charge carrier. TTX (1 M) to block Na+ channels.[1]
Voltage Protocols
-
Holding Potential: Set to -40 mV .
-
I-V Relationship: Step from -40 mV to +50 mV in 10 mV increments (200 ms duration).
-
Use-Dependence Protocol (The Gold Standard):
-
Apply a train of 20 pulses to 0 mV at high frequency (2 Hz).
-
Control: Record current decay without drug.
-
Treatment: Perfuse (S)-Gallopamil (1
M).[1] Repeat the pulse train. -
Result: The current should decay significantly faster (cumulative block) with the drug than in the control.
-
Data Analysis & Interpretation
When analyzing results, distinguish between Tonic Block (resting block) and Phasic Block (use-dependent block).[1]
| Parameter | Calculation | Interpretation |
| Tonic Block | Block occurring at resting membrane potential (usually low for Gallopamil).[1] | |
| Phasic Block | Additional block accumulated during high-frequency stimulation.[1] | |
| IC50 | Hill Equation Fit | Concentration required for 50% inhibition.[1][2] Expect ~0.5 - 2 |
Troubleshooting (Self-Validating Systems)
Issue: No reduction in calcium signal observed after adding 1
-
Diagnostic 1 (Stimulation): Did you stimulate the cells during drug incubation?
-
Fix: Apply a 1-2 Hz pulse train for 30s. The block should develop progressively.
-
-
Diagnostic 2 (Stereochemistry): Are you using the racemate or the (S)-enantiomer?
-
Diagnostic 3 (Voltage): Is the membrane potential too hyperpolarized?
References
-
Sewing, K. F., & Hannemann, H. (1983).[1] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells.[1] Pharmacology, 27(1), 9–14.[1] Link
-
Lacinová, L., et al. (2001).[1] On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil. Circulation Research, 89, 236-243.[1] Link[1]
-
Zucchi, R., et al. (1995).[1][6] Interaction between gallopamil and cardiac ryanodine receptors.[1][6] British Journal of Pharmacology, 114(1), 85–92.[1][6] Link
-
Echizen, H., et al. (1988).[1] Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. Clinical Pharmacology & Therapeutics, 44(4), 409-418.[1] Link
-
Girodet, P. O., et al. (2015).[1][7] Calcium channel blocker reduces airway remodeling in severe asthma.[1][7] A proof-of-concept study. American Journal of Respiratory and Critical Care Medicine, 191(8), 876-885.[1] Link
Sources
- 1. Gallopamil - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction between gallopamil and cardiac ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Note: Precision Dissolution and Handling of (S)-Gallopamil Hydrochloride
Abstract & Introduction
(S)-Gallopamil hydrochloride (also known as (-)-D600) is the potent levorotatory enantiomer of gallopamil, a phenylalkylamine class L-type calcium channel blocker.[1][2][3][4] Structurally related to verapamil, it possesses an additional methoxy group that enhances its potency.[5][6] While the hydrochloride salt form improves water solubility compared to the free base, (S)-Gallopamil remains a bulky, lipophilic molecule (LogP ~3.8).[1][2]
The Challenge: Dissolving (S)-Gallopamil HCl directly in physiological buffers (e.g., PBS, Tyrode’s) often results in slow dissolution kinetics, unpredictable precipitation, or adsorption to plasticware, leading to inconsistent biological data (IC50 shifts).[1][2]
The Solution: This guide provides a standardized, biphasic dissolution protocol: creating a high-concentration organic stock solution followed by a controlled dilution into aqueous media.[1][4] This method ensures thermodynamic stability and precise concentration control for quantitative assays.[4]
Physicochemical Properties[1][2][3][5][7]
Understanding the molecule is the first step to successful formulation.
| Property | Data | Notes |
| Compound Name | (S)-Gallopamil Hydrochloride | Synonyms: (-)-Methoxyverapamil HCl, (-)-D600 |
| CAS Number | 36622-40-9 (free base generic) | Ensure you have the HCl salt (MW ~521.1 g/mol ) |
| Molecular Weight | 521.1 g/mol | Use this value for Molarity calculations |
| Solubility (Water) | ~20–50 mg/mL | pH dependent.[1][2][3][4] High solubility in pure water; reduced in high-salt buffers.[1][2][3][4] |
| Solubility (DMSO) | ≥ 25 mg/mL (48 mM) | Recommended for Stock Solutions.[1][2][4] |
| Solubility (Ethanol) | ≥ 10 mg/mL (19 mM) | Alternative stock solvent.[1][2][4] |
| pKa | ~8.6 (amine) | Cationic at physiological pH (7.4).[1][2][4] |
| Appearance | White crystalline solid | Hygroscopic; store desiccated.[1][2][4] |
Materials & Equipment
-
Compound: (S)-Gallopamil Hydrochloride (Store at -20°C, desiccated).[1][2][3][4][7]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[2][4]
-
Aqueous Buffer: PBS (pH 7.4), HBSS, or Tyrode’s Solution (0.22 µm filtered).[2][4]
-
Vessels: Amber glass vials (silanized preferred to minimize adsorption) or polypropylene tubes.[1][2][4]
-
Filtration: 0.22 µm PVDF or PES syringe filters (Avoid Nylon which may bind drug).[1][2][4]
Protocol A: Preparation of High-Concentration Stock Solution
Target Concentration: 10 mM or 25 mg/mL
Rationale: Preparing a stock in an organic solvent overcomes the kinetic energy barrier of crystal lattice disruption, ensuring the compound is fully molecularly dispersed before introduction to water.
-
Equilibration: Allow the product vial to warm to room temperature (20–25°C) before opening. This prevents condensation from forming on the hygroscopic solid.[4]
-
Weighing: Accurately weigh 5.21 mg of (S)-Gallopamil HCl into a sterile amber glass vial.
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Note: If using Ethanol, evaporation rates are higher; ensure the vial is tightly sealed.
-
-
Mixing: Vortex vigorously for 30–60 seconds. Sonication is rarely needed for the HCl salt in DMSO but can be applied for 1 minute if visual particulates remain.
-
Validation: Inspect against a light source. The solution must be completely clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months).
Protocol B: Preparation of Aqueous Working Solution
Target Concentration: 10 µM – 100 µM (Typical Assay Range)
Rationale: Direct dilution into buffer can cause "crashing out" if the local concentration exceeds solubility limits at the injection point. This protocol utilizes a "step-down" dilution or rapid vortexing to prevent transient precipitation.[1][2][3][4]
Step-by-Step Dilution Workflow
-
Calculate Solvent Tolerance: Determine the maximum DMSO tolerance of your biological system (typically 0.1% or 1%).[2][4]
-
Example: To achieve 10 µM final drug concentration with 0.1% DMSO, you need a 10 mM Stock.[4]
-
-
Buffer Preparation: Pre-warm the aqueous buffer (PBS/Tyrode's) to 37°C if used for live cell assays.
-
Rapid Injection Technique:
-
Clarification (Optional): If the final concentration is high (>100 µM), a faint haze may appear.[1][2][4] Sonicate for 5 minutes. If precipitate persists, the concentration exceeds the aqueous solubility limit; reduce concentration or add a solubilizer (e.g., 0.1% Tween-80).[1]
Visual Workflow: Preparation Logic
Figure 1: Decision matrix for solubilization pathways. The DMSO route is preferred for reproducibility.
Critical Scientific Considerations (E-E-A-T)
pH Sensitivity and Solubility
(S)-Gallopamil is a weak base (pKa ~8.6).[1][2][3][4]
-
pH < 7.0: The molecule is fully protonated (cationic), maximizing water solubility.[4]
-
pH > 7.4: As pH approaches the pKa, the fraction of non-ionized free base increases. The free base is insoluble in water.[4]
-
Warning: Do not attempt to dissolve this compound in alkaline buffers (pH > 8.[1][2][4]0) or borate buffers without a co-solvent.[1][2][4]
Adsorption (The "Sticky Drug" Problem)
Phenylalkylamines are lipophilic and can bind to plastics.[4]
-
Best Practice: Use glass vials for stock solutions.
-
Mitigation: If using polystyrene well plates, ensure the buffer contains carrier proteins (e.g., 0.1% BSA) or serum (FBS) to occupy surface binding sites, preventing drug loss.[2]
Stability[1][2][3][5][9]
-
Aqueous: Hydrolysis is slow, but oxidation can occur.[4] Aqueous solutions should be used within 24 hours .[1][2][4]
-
Light: Protect from intense light; phenylalkylamines can undergo photodegradation over extended periods.[1][2][4]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Salting out" effect or concentration too high.[1][2][3][4] | 1. Sonicate for 5 mins.2. Dilute further.3. Ensure DMSO concentration is < 1%.[4] |
| Inconsistent IC50 data | Drug adsorption to tubing/plastics.[1][2][4] | Switch to glass-lined tubing or add 0.1% BSA to the buffer.[1][2][4] |
| Precipitate in Stock | Moisture ingress in DMSO.[1][2][4] | DMSO is hygroscopic.[4] Use fresh, anhydrous DMSO or re-filter through 0.2 µm PTFE.[4] |
| Yellowing of solution | Oxidation.[1][4] | Discard solution. Prepare fresh from solid. |
Summary Data Table
| Parameter | Value / Recommendation |
| Max Stock Conc. | 50 mM (in DMSO) |
| Max Aqueous Conc. | ~1 mM (pH dependent) |
| Storage (Solid) | -20°C, Desiccated |
| Storage (Stock) | -20°C, sealed, dark |
| Filter Type | PVDF or PES (Low protein binding) |
| Plasticware | Avoid Polystyrene for low concentrations (<100 nM) |
References
-
MedChemExpress. (2023).[1][2][4] (S)-Gallopamil hydrochloride Product Datasheet. Retrieved from [1][2][3][4]
-
Cayman Chemical. (2023).[1][2][4] Verapamil (hydrochloride) Product Information. (Used as proxy for structural analog solubility protocols).[1][2][4] Retrieved from [1][2][3][4]
-
PubChem. (2023).[1][2][4] Gallopamil Hydrochloride - Compound Summary. National Library of Medicine.[4] Retrieved from [1][2][3][4]
-
Tocris Bioscience. (2023).[1][2][4] Solubility and Handling of Phenylalkylamines. Retrieved from [1][2][3][4]
-
Sewing, K. F., et al. (1983).[2][4] "Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion."[4][5][6] Pharmacology, 27(1), 9-14.[1][2][3][4][6] (Validates aqueous stability for biological assays).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Gallopamil, (-)- | C28H40N2O5 | CID 6603929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gallopamil hydrochloride (Methoxyverapamil hydrochloride) | Phenylalkylamine Calcium Antagonist | DC Chemicals [dcchemicals.com]
- 4. Gallopamil | C28H40N2O5 | CID 1234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
Using (S)-Gallopamil HCl as a probe for calcium channel alpha-1 subunits
Application Note: (S)-Gallopamil HCl as a Pharmacological Probe for Voltage-Gated Calcium Channel Subunits
Executive Summary
(S)-Gallopamil HCl (also known as D600 or methoxyverapamil) is a potent, phenylalkylamine-class calcium channel blocker. In preclinical drug development and biophysical research, it serves as an indispensable pharmacological probe for interrogating the structural and kinetic properties of L-type voltage-gated calcium channels (LTCCs). This application note provides a comprehensive, self-validating guide to utilizing (S)-Gallopamil in patch-clamp electrophysiology and radioligand binding assays, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity data acquisition.
Mechanistic Overview: Targeting the Subunit
The
Crucially, (S)-Gallopamil exhibits state-dependent blockade . The drug possesses very low affinity for the channel in its resting state (e.g., at a holding potential of -60 mV). Instead, the channel must transition to the open or inactivated state for the drug to access its binding pocket[3]. Once bound, (S)-Gallopamil induces a conformational shift that accelerates current decay and locks the channel in a non-conducting state, fundamentally altering calcium influx dynamics.
Caption: Mechanism of state-dependent Cav α1 subunit blockade by (S)-Gallopamil HCl.
Quantitative Pharmacological Parameters
To establish a baseline for experimental design, the following table summarizes the key biophysical and pharmacological metrics of (S)-Gallopamil interactions with the
| Pharmacological Parameter | Value / Characteristic | Experimental Context |
| Primary Target | Voltage-gated Ca | Photoaffinity labeling of the IVS6 segment[2] |
| Binding State Preference | Open and Inactivated states | Low affinity in resting state (-60 mV)[3] |
| Association Rate ( | Calculated from open-state peak current decay[4] | |
| Typical IC | 1 - 100 | Whole-cell patch-clamp with Ba |
| Downstream Effects | Negative inotropy, reduced remodeling | Cardiac myocyte assays[5]; Airway remodeling[6] |
Experimental Applications & Self-Validating Protocols
Whole-Cell Patch-Clamp Electrophysiology
When assessing the kinetic profile of (S)-Gallopamil, conventional whole-cell patch-clamp remains the gold standard. Because the blockade is state-dependent, the experimental design must force the channels into the open state while preventing endogenous regulatory mechanisms from confounding the data.
Causality in Setup:
-
Why use Barium (Ba
) instead of Calcium (Ca )? Calcium ions passing through the LTCC bind to calmodulin, triggering rapid calcium-dependent inactivation (CDI). Substituting extracellular Ca with Ba (e.g., 70 mM) eliminates CDI, isolating the voltage-dependent gating kinetics and allowing precise measurement of the drug's true association rate[7]. -
Why use Cesium (Cs
) in the pipette? Intracellular Cs blocks outward potassium currents that would otherwise overlap with and distort the inward barium currents.
Caption: Step-by-step whole-cell patch-clamp workflow for assessing (S)-Gallopamil blockade.
Protocol A: State-Dependent Blockade Assay
-
Cell Preparation: Enzymatically isolate single smooth muscle cells or cardiac myocytes and allow them to adhere to the recording chamber.
-
Solutions:
-
Bath Solution: 70 mM BaCl
, 140 mM NaCl, 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Pipette Solution: 130 mM CsCl, 10 mM EGTA, 20 mM HEPES, 5 mM MgATP (pH 7.2).
-
-
Seal Formation: Form a high-resistance seal (>1 G
) and rupture the patch to establish the whole-cell configuration. Compensate for series resistance (Rs) by at least 70%. -
Voltage Protocol: Hold the cell at a resting potential of -60 mV. Apply a depolarizing test pulse to +10 mV for 400 ms. Repeat this pulse every 10 seconds to establish a stable baseline inward Ba
current. -
Drug Application (Concentration Jump): Because applying (S)-Gallopamil at rest yields no immediate block[3], utilize a rapid perfusion system to apply 10 µM (S)-Gallopamil during a sustained pulse, or immediately preceding a train of pulses.
-
Data Acquisition: Observe the accelerated decay of the peak inward current. Fit the decay curve to a single exponential function to derive the time constant (
) and calculate the association rate.
Self-Validation & Quality Control:
Continuously monitor the leak current at the -60 mV holding potential. If the leak current exceeds -100 pA, or if the series resistance fluctuates by more than 20% during perfusion, discard the cell. This ensures that the observed current decay is exclusively due to (S)-Gallopamil binding to the
Radioligand Binding Assays for Allosteric Modulation
Radioligand binding assays utilizing (S)-Gallopamil are highly predictive of downstream functional effects, such as changes in cardiac myocyte contractility during early drug discovery[5]. Because the
Causality in Setup:
-
Why use unlabeled D600 for Non-Specific Binding (NSB)? To ensure the radioactive signal measured is exclusively from specific receptor interactions at the PKA site, an excess of unlabeled (S)-Gallopamil saturates all specific
sites, leaving only background noise[8].
Protocol B: PKA Site Competition Assay
-
Membrane Preparation: Homogenize target tissue (e.g., ventricular myocardium) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction. Resuspend to a final protein concentration of 0.5 mg/mL.
-
Incubation: In a 96-well plate, combine:
-
50 µL of membrane suspension.
-
Radioligand (e.g., 0.2 nM [3H]nitrendipine or [3H]diltiazem) to label the allosteric sites.
-
Varying concentrations of (S)-Gallopamil (1 nM to 100 µM) to measure allosteric displacement.
-
-
Equilibration: Incubate the mixture in the dark at 25°C for 60 minutes to reach steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold Tris-HCl buffer.
-
Quantification: Transfer filters to scintillation vials, add counting cocktail, and quantify bound radioactivity using a liquid scintillation counter.
Self-Validation & Quality Control:
Define NSB in parallel wells using 10 µM unlabeled methoxyverapamil (D600)[8]. Calculate the signal-to-noise ratio (Total Binding / NSB). If the ratio is below 3:1, the assay is invalid; re-optimize the membrane protein concentration to ensure sufficient
Translational Relevance
Mastery of (S)-Gallopamil as a structural probe extends beyond basic biophysics. In drug discovery, the binding affinity of investigational compounds at the PKA site (benchmarked against Gallopamil) is a primary predictor of in vivo cardiac contractility liabilities[5]. Furthermore, its ability to block pathological calcium influx has demonstrated clinical proof-of-concept in reducing bronchial smooth muscle mass and airway remodeling in severe asthma[6], highlighting the
References
-
Identification of a phenylalkylamine binding region within the alpha 1 subunit of skeletal muscle Ca2+ channels. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
-
Mechanism of calcium channel block by D600 in single smooth muscle cells from rabbit ear artery. Circulation Research. URL: [Link]
-
A method for estimation of drug affinity constants to the open conformational state of calcium channels. Biophysical Journal. URL: [Link]
-
Predicting changes in cardiac myocyte contractility during early drug discovery with in vitro assays. Toxicology and Applied Pharmacology. URL: [Link]
-
Calcium Channel Blocker Reduces Airway Remodeling in Severe Asthma. A Proof-of-Concept Study. American Journal of Respiratory and Critical Care Medicine. URL: [Link]
Sources
- 1. Calcium Channel Blockers | Definition, Uses & Examples | Study.com [study.com]
- 2. pnas.org [pnas.org]
- 3. ahajournals.org [ahajournals.org]
- 4. A method for estimation of drug affinity constants to the open conformational state of calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting changes in cardiac myocyte contractility during early drug discovery with in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ovid.com [ovid.com]
Application Note: Advanced HPLC Method Development for the Enantiomeric Separation of Gallopamil
Introduction & Mechanistic Rationale
Gallopamil (methoxyverapamil) is a potent chiral calcium channel blocker utilized in cardiovascular pharmacology. Administered primarily as a racemate, its pharmacological efficacy is highly stereoselective—the (S)-enantiomer exhibits significantly greater negative inotropic and chronotropic effects than the (R)-enantiomer. Consequently, precise determination of the enantiomeric ratio is critical for pharmacokinetic profiling, metabolism studies, and quality control in drug development.
Separating gallopamil enantiomers requires a Chiral Stationary Phase (CSP) capable of distinguishing the spatial arrangement of its functional groups (a basic tertiary amine, multiple ether linkages, and aromatic rings). Two primary chromatographic strategies dominate the field:
-
Protein-Based CSPs (e.g., Chiral-AGP): Utilizes
-acid glycoprotein. The chiral recognition is driven by a combination of hydrophobic interactions and ionic binding within the protein's chiral clefts ()[1]. -
Polysaccharide-Based CSPs (e.g., Chiralpak AD): Utilizes amylose tris(3,5-dimethylphenylcarbamate). Enantioseparation relies on hydrogen bonding, dipole-dipole interactions, and
stacking ()[2].
Method Development Strategy & Workflow
Developing a robust method requires a deep understanding of the causality behind mobile phase adjustments.
Reversed-Phase (Chiral-AGP): Gallopamil is a basic drug (pKa ~8.6). To achieve optimal retention and enantioselectivity on an AGP column, the mobile phase pH must be strictly controlled. A pH of 6.5 ensures the glycoprotein remains structurally stable while the basic amine of gallopamil is partially ionized, facilitating stereoselective ionic interactions with the acidic residues of the protein ()[3]. The addition of an uncharged organic modifier (e.g., 9% acetonitrile) modulates hydrophobic retention without disrupting the critical ionic chiral interactions ()[4].
Normal-Phase (Chiralpak AD): The amylose backbone provides distinct chiral grooves. Hexane serves as the non-polar bulk solvent, driving the analyte into the stationary phase. Isopropanol (IPA) is added as a polar modifier to compete for hydrogen-bonding sites, thereby preventing excessive retention and peak tailing ()[2].
Workflow for chiral HPLC method development of Gallopamil enantiomers.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks.
Protocol A: Reversed-Phase Separation on Chiral-AGP
Rationale: Ideal for biological samples (e.g., plasma extracts) due to its compatibility with aqueous environments and direct injection capabilities.
Materials:
-
Column: Chiral-AGP (100 mm × 4.0 mm, 5 µm)[5].
-
Mobile Phase: 10 mM Sodium Phosphate buffer / Acetonitrile.
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve the appropriate amount of sodium phosphate in HPLC-grade water to achieve a 10 mM concentration. Adjust the pH exactly to 6.5 using 0.1 M NaOH or
.-
Causality: Deviations in pH >0.1 units will drastically alter the ionization state of the protein's sialic acid residues, collapsing enantioselectivity and resolution ()[4].
-
-
Mobile Phase Blending: Mix the pH 6.5 buffer with acetonitrile in a 91:9 (v/v) ratio ()[3]. Filter through a 0.22 µm membrane and degas ultrasonically.
-
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25 °C. (Thermostatic control is critical; higher temperatures decrease retention but may reduce chiral resolution).
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Check: Inject a racemic gallopamil standard (10 µg/mL). The method is valid only if the resolution (
) between the (S) and (R) peaks is , the tailing factor is , and the RSD of retention times for 5 replicate injections is .
Protocol B: Normal-Phase Separation on Chiralpak AD
Rationale: Ideal for high-throughput screening and preparative scale-up of the Active Pharmaceutical Ingredient (API) due to high loadability ()[2].
Materials:
-
Column: Chiralpak AD (250 mm × 4.6 mm, 10 µm).
-
Mobile Phase: n-Hexane / Isopropanol (HPLC Grade).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio ()[2].
-
Additive Inclusion (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase.
-
Causality: Gallopamil's basic amine can interact with residual silanols on the silica support beneath the amylose coating, causing severe peak tailing. DEA acts as a sacrificial base, masking these active sites and sharpening the peaks.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
-
Sample Preparation: Dissolve Gallopamil API in the mobile phase to a concentration of 50 µg/mL.
-
Causality: Avoid using protic solvents like pure methanol for the diluent, as they can locally disrupt the hydrogen-bonding network essential for chiral recognition on the AD column upon injection.
-
Mechanistic interactions driving Gallopamil enantioseparation on Chiralpak AD.
Data Presentation & Method Comparison
The following table summarizes the quantitative performance metrics typical for the two developed methods, demonstrating their comparative efficacy for gallopamil enantioseparation.
| Chromatographic Parameter | Method A: Chiral-AGP (Reversed-Phase) | Method B: Chiralpak AD (Normal-Phase) |
| Mobile Phase | 10 mM Phosphate (pH 6.5) / ACN (91:9) | n-Hexane / Isopropanol (90:10) |
| Retention Time (Peak 1) | ~ 6.2 min | ~ 12.4 min |
| Retention Time (Peak 2) | ~ 8.5 min | ~ 15.1 min |
| Selectivity Factor ( | 1.45 | 1.25 |
| Resolution ( | > 2.0 | > 1.8 |
| Primary Application | Bioanalysis (Plasma/Serum) | API Quality Control / Preparative |
| Limit of Quantitation (LOQ) | 3 ng/mL | 5 ng/mL |
Conclusion
The successful separation of gallopamil enantiomers hinges on aligning the physicochemical properties of the analyte with the specific chiral recognition mechanisms of the stationary phase. While the Chiral-AGP column offers superior selectivity in aqueous conditions suitable for pharmacokinetic bioanalysis, the Chiralpak AD column provides robust, high-capacity separations ideal for API release testing. Adhering to the strict pH controls, modifier ratios, and system suitability checks outlined in these self-validating protocols ensures reproducible, high-fidelity chromatographic data.
References
-
Fieger, H., & Blaschke, G. (1992). Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.[Link]
-
De Lorenzi, E., Fell, A. F., Caccialanza, G., Massolini, G., & Kitsos, M. (1992). Design of chiral LC separations for calcium antagonists on alpha 1-acid glycoprotein and ovomucoid columns. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Szabó, Z.-I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.[Link]
Sources
- 1. Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design of chiral LC separations for calcium antagonists on alpha 1-acid glycoprotein and ovomucoid columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: (S)-Gallopamil Hydrochloride Solubility Optimization
Status: Operational Ticket ID: SOL-GAL-001 Subject: Resolving Precipitation Issues in Physiological Saline Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Executive Summary
You are likely experiencing precipitation of (S)-Gallopamil hydrochloride when attempting to dissolve it directly in 0.9% Physiological Saline .[1][2][3] This is a known physicochemical incompatibility driven by the Common Ion Effect and pH-dependent solubility .[1][2][3]
This guide provides the thermodynamic explanation for this failure and three validated protocols to achieve stable solutions for in vivo or in vitro applications.
Module 1: Root Cause Analysis (The "Why")
Before attempting a fix, it is critical to understand the mechanism of failure. (S)-Gallopamil HCl is a phenylalkylamine calcium channel blocker.[1][2][3][4] Its solubility is governed by two opposing forces in saline:
-
The Common Ion Effect (Primary Culprit): Gallopamil is a hydrochloride salt.[1] When it dissolves, it dissociates into the Gallopamil cation and a Chloride anion (
).[1][2][3] Physiological saline contains a high concentration of (154 mM).[1][2][3] -
pH Dependency: Gallopamil is a weak base (pKa
8.5–9.0).[1][3] It requires a protonated state to remain soluble.[1][3] While saline is nominally pH 5.5–7.0, it lacks buffering capacity.[1][3] If the local pH at the dissolving crystal surface rises, the drug converts to its free base form, which is practically insoluble in water.
Visualization: The Solubility Equilibrium
The following diagram illustrates why direct addition to saline fails.
Figure 1: Mechanism of precipitation driven by the Common Ion Effect in saline environments.[1][2][3]
Module 2: Validated Solubilization Protocols
Choose the protocol that matches your required concentration and experimental constraints.
Protocol A: The "Pre-Solubilization" Method (Low Concentration)
Best for: Concentrations
-
Weigh the required amount of (S)-Gallopamil HCl.
-
Dissolve completely in Milli-Q Water (volume should be 10-20% of final target volume). Do not use saline yet.[1][2][3]
-
Vortex until the solution is perfectly clear.
-
Dilute slowly with 0.9% Saline to the final volume.
Protocol B: The Cosolvent Approach (Medium Concentration)
Best for: Concentrations 1–2.5 mg/mL. Mechanism: Uses organic cosolvents to lower the dielectric constant of the solvent, stabilizing the hydrophobic regions of the Gallopamil molecule.
Reagents: DMSO (Dimethyl sulfoxide), PEG-300 or PEG-400, Saline.[1][2][3]
| Step | Action | Rationale |
| 1 | Dissolve drug in 10% DMSO (of final volume). | Breaks crystal lattice immediately.[1][3] |
| 2 | Add 40% PEG-300 (or PEG-400).[1][2][3] | Stabilizes the hydrophobic phenylalkylamine tail. |
| 3 | Add 5% Tween-80 (Optional).[1][2][3] | Surfactant prevents micro-crystal growth.[1][3] |
| 4 | Dilute remaining 45% with Saline . | Adjusts tonicity for physiological use.[1][3] |
Note: Ensure the final DMSO concentration is compatible with your biological model (typically <1% for cell culture, <10% for some rodent IP injections).
Protocol C: Cyclodextrin Complexation (High Stability/In Vivo)
Best for: Concentrations
Reagents: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2][3]
-
Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in 0.9% Saline. Filter sterilize (0.22 μm).
-
Solubilize Drug:
-
Complexation:
-
Result: A clear, stable solution resistant to precipitation.[1][3]
Module 3: Decision Logic & Troubleshooting[1][3]
Use the following workflow to determine the correct formulation strategy for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
Frequently Asked Questions (FAQ)
Q1: Can I heat the saline to dissolve the drug? A: Heating may temporarily dissolve the drug, but it is not recommended . As the solution returns to body temperature (37°C) or room temperature (25°C), the solution will become supersaturated and likely precipitate (often crystallizing rapidly during injection).[3]
Q2: Why does the solution turn cloudy after 2 hours? A: This is "Ostwald Ripening." Small, invisible micro-crystals formed initially (nucleation) and have now aggregated into visible particles.[1][3]
-
Fix: Use Protocol C (Cyclodextrins). The inclusion complex prevents nucleation.
Q3: Can I use Phosphate Buffered Saline (PBS) instead of Normal Saline? A: PBS is often worse than saline for solubility.[1][3] The phosphate anions can form ion pairs with Gallopamil, and the high ionic strength further depresses solubility. If you must use PBS, ensure the pH is kept slightly acidic (pH 6.0–6.5) or use the Cyclodextrin method.
Q4: What is the maximum solubility I can expect? A:
References
-
MedChemExpress. (2024).[1][3] Gallopamil hydrochloride: Solubility and Formulation Protocols. Retrieved from [1][2][3]
-
PubChem. (2024).[1][3][5] (S)-Gallopamil hydrochloride Compound Summary. National Library of Medicine. Retrieved from [1][2][3]
-
Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Mechanistic source for Common Ion Effect in HCl salts).[1][3][6]
-
Brewster, M. E., & Loftsson, T. (2007).[1][3] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] (Source for Protocol C rationale).
Sources
- 1. Gallopamil Hydrochloride | C28H41ClN2O5 | CID 119442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gallopamil hydrochloride (Methoxyverapamil hydrochloride) | Phenylalkylamine Calcium Antagonist | DC Chemicals [dcchemicals.com]
- 3. CAS 16662-46-7: Gallopamil hydrochloride | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-Gallopamil hydrochloride | C28H41ClN2O5 | CID 12883724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jchemlett.com [jchemlett.com]
Technical Support Center: Chiral Stability and Storage of (S)-Gallopamil Hydrochloride
Welcome to the Technical Support Center for chiral active pharmaceutical ingredients (APIs). This guide addresses a common, yet fundamentally misunderstood, issue reported by researchers: the suspected racemization of (S)-Gallopamil hydrochloride during storage.
Executive Summary: The "Racemization" Myth
If you are observing a decrease in the enantiomeric excess (ee%) of (S)-Gallopamil HCl during stability testing, your API is likely not racemizing .
(S)-Gallopamil possesses a quaternary chiral center at the C2 position[1]. Because this carbon lacks an α-proton, the standard deprotonation-enolization mechanism responsible for the racemization of most chiral drugs (like ibuprofen) is structurally impossible. True racemization of a quaternary center requires the cleavage of a covalent C-C bond—a high-energy process that does not occur under standard or accelerated pharmaceutical storage conditions[2]. What you are observing is almost certainly apparent racemization caused by either chemical degradation or analytical artifacts[3].
Diagnostic Workflow
Fig 1: Diagnostic workflow distinguishing true racemization from analytical artifacts in quaternary APIs.
Frequently Asked Questions (Troubleshooting)
Q1: If it is not racemizing, why is a second peak appearing at the retention time of (R)-Gallopamil on my chromatogram? A: This is a classic manifestation of chemical degradation mimicking racemization. Under accelerated storage conditions (e.g., 40°C / 75% RH), the cyano (-C≡N) group on the C2 carbon of Gallopamil can undergo slow, moisture-driven hydrolysis to form a primary amide. Depending on the chiral stationary phase (CSP) used in your HPLC method, this chiral amide degradant frequently co-elutes with the (R)-enantiomer. The integration software records this as an increase in the (R)-peak, leading to a false conclusion of racemization[3].
Q2: Could the chiral center be racemizing via a different mechanism? A: No. The C2 carbon in Gallopamil is bonded to four distinct carbon-based groups: an isopropyl group, a 3,4,5-trimethoxyphenyl group, a cyano group, and an aminoalkyl chain[1]. To invert this stereocenter, one of these strong C-C bonds must be broken via a retro-alkylation pathway. Industrial processes designed to intentionally racemize such quaternary centers (like verapamil and gallopamil) require treatment with extremely strong bases to force anion formation[2]. These conditions are entirely absent during API storage.
Q3: How do I definitively prove that the API is stable and not racemizing? A: You must decouple your chiral analysis from your chemical purity analysis using an orthogonal approach. Run the stability samples on an achiral Reversed-Phase HPLC (RP-HPLC) method optimized for impurity profiling. If you observe a new degradation peak (e.g., the amide degradant) whose area percentage matches the apparent drop in ee%, you have confirmed chemical degradation.
Q4: What are the optimal storage conditions to prevent this degradation? A: Because the primary risk is moisture-driven nitrile hydrolysis rather than thermal racemization, humidity control is paramount.
-
Primary Packaging: Store the API in tightly closed, double-laminated polyethylene bags.
-
Desiccation: Insert high-capacity silica gel desiccants between the primary and secondary packaging layers.
-
Temperature: Store at controlled room temperature (20°C to 25°C). Excursions are permitted, as the molecule is thermally stable provided it remains completely dry.
Data Presentation: Evaluating "Racemization" Pathways
To assist in root-cause analysis, compare your analytical observations against the thermodynamic and kinetic profiles of potential pathways outlined below.
| Parameter | True Racemization (Quaternary C2) | Apparent Racemization (Nitrile Hydrolysis) | Apparent Racemization (Column Degradation) |
| Mechanism | C-C bond cleavage (Retro-alkylation) | Moisture-driven hydration of -C≡N to -CONH₂ | Loss of chiral selector binding capacity |
| Thermodynamic Barrier | Extremely High (>40 kcal/mol) | Moderate (Catalyzed by trace moisture) | N/A (Physical degradation of silica/polymer) |
| Storage Trigger | None (Requires synthetic strong base) | High Humidity (e.g., >60% RH) | High number of column injections / pH extremes |
| Chromatographic Evidence | Authentic (R)-enantiomer peak growth | Growth of a co-eluting degradant peak | Peak broadening, loss of resolution (Rs < 1.5) |
| Mass Spectrometry (LC-MS) | No mass change (Isomeric) | +18 Da mass shift (Addition of H₂O) | No mass change |
Experimental Protocol: Validating Chiral Stability
To scientifically validate that (S)-Gallopamil hydrochloride is not racemizing, execute the following self-validating analytical protocol. This workflow proves causality by isolating chemical degradation from chiral inversion.
Step 1: Forced Degradation Control Generation
-
Prepare a 1.0 mg/mL solution of (S)-Gallopamil HCl in a 50:50 mixture of Acetonitrile and 0.1 M HCl.
-
Subject the solution to 60°C for 48 hours to force nitrile hydrolysis.
-
Neutralize the solution with 0.1 M NaOH. This serves as your "Degradation Standard".
Step 2: Achiral RP-HPLC Impurity Profiling
-
Inject the Degradation Standard and your stability-storage samples onto an achiral C18 column (e.g., 150 x 4.6 mm, 3 µm).
-
Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Identify the retention time of the primary amide degradant (typically eluting slightly earlier than the parent API due to increased polarity).
-
Quantify the area percentage of the degradant in your storage samples.
Step 3: Orthogonal Chiral HPLC Analysis
-
Inject the Degradation Standard onto your standard Chiral HPLC method (e.g., using an immobilized polysaccharide-based chiral stationary phase).
-
Observe the retention time of the amide degradant. Crucial Check: Does it co-elute with the established retention time of (R)-Gallopamil?
-
If co-elution occurs, modify the chiral mobile phase (e.g., adjust the ratio of organic modifier or change the alcohol additive from ethanol to isopropanol) until the degradant peak is fully resolved from the (R)-enantiomer window.
Step 4: LC-MS Verification (The Self-Validating Step)
-
Couple the optimized chiral method to a mass spectrometer.
-
Monitor the m/z for Gallopamil (m/z 485.3 [M+H]+) and the suspected amide degradant (m/z 503.3 [M+H]+).
-
If the peak at the (R)-enantiomer retention time yields m/z 503.3, you have definitively proven that the issue is chemical degradation, validating the structural impossibility of quaternary racemization.
References
-
National Center for Biotechnology Information. "Gallopamil, (-)- | C28H40N2O5 | CID 6603929 - PubChem" PubChem. Available at:[Link]
-
McCague, R. "Racemisation process - Patent US-5821369-A" United States Patent and Trademark Office / PubChem. Available at:[Link]
-
Brocks, D. R. "Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Gallopamil, (-)- | C28H40N2O5 | CID 6603929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA2242572A1 - Racemisation of quaternary chiral centers - Google Patents [patents.google.com]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting precipitation of (S)-Gallopamil HCl in high pH buffers
Topic: Troubleshooting Precipitation of (S)-Gallopamil Hydrochloride in High pH Buffers
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with (S)-Gallopamil HCl in high pH (typically > 7.0) aqueous buffer systems.
Core Scientific Principle: Why Does (S)-Gallopamil HCl Precipitate at High pH?
The root cause of this issue lies in the fundamental acid-base chemistry of the (S)-Gallopamil molecule.
(S)-Gallopamil is a tertiary amine and, therefore, a weak base.[1] It is supplied as a hydrochloride (HCl) salt to dramatically increase its aqueous solubility.[2] In solution, an equilibrium exists between the protonated (ionized) form and the deprotonated (neutral or "free base") form.
-
At Low pH (Acidic Conditions): The equilibrium favors the protonated, positively charged form (Gallopamil-H⁺). This ionized form is highly polar and readily dissolves in aqueous buffers.
-
At High pH (Basic/Alkaline Conditions): The excess hydroxide ions (OH⁻) in the buffer neutralize the protonated form, shifting the equilibrium towards the neutral, deprotonated free base. This free base is significantly less polar and has very poor aqueous solubility, causing it to precipitate out of the solution.
The critical factor governing this equilibrium is the pKa of the tertiary amine group. For Verapamil, a very close structural analog, the pKa is consistently reported to be between 8.6 and 8.99 .[2][3][4][5] This value is the pH at which 50% of the drug is in its ionized form and 50% is in its neutral form. Once the buffer pH rises significantly above the pKa, the majority of the compound will convert to its insoluble free base.
The relationship is described by the Henderson-Hasselbalch equation for a weak base:
pH = pKa + log([Base] / [Acid])
Where [Base] is the concentration of the insoluble free base and [Acid] is the concentration of the soluble protonated form. This equation shows that as the pH increases relative to the pKa, the proportion of the insoluble free base [Base] grows exponentially.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My (S)-Gallopamil HCl solution was clear, but it turned cloudy and a precipitate formed after I adjusted the pH upwards. What happened?
This is the classic sign of "free-basing" or "crashing out." By raising the pH of the buffer, you crossed the critical pH threshold where the highly soluble hydrochloride salt form converts into the poorly soluble neutral free base, as explained above. The solubility of these molecules is highly pH-dependent.[6]
Q2: What is the critical pH range I need to be concerned about?
Precipitation risk increases significantly as the buffer pH approaches and surpasses the pKa. Based on data from the analogous compound Verapamil HCl, you should be highly cautious when working with buffers above pH 6.5 .[7] The solubility drops dramatically in the neutral to alkaline range.
| pH | Verapamil HCl Solubility (mg/mL) | Observation |
| Acidic | ||
| 2.32 | 82 | Highly Soluble |
| 4.65 | 89 | Highly Soluble |
| 6.35 | 83 | Highly Soluble |
| Transition | ||
| 6.54 | 46 | Solubility Decreasing |
| 6.76 | 11 | Significant Solubility Drop |
| Alkaline | ||
| 7.32 | 0.44 | Very Slightly Soluble |
| 8.09 | 0.17 | Practically Insoluble |
| 8.87 | 0.062 | Practically Insoluble |
| This table is adapted from solubility data for Verapamil Hydrochloride, a close structural analog of Gallopamil.[7] |
Q3: I need to work at a pH of 7.4 for my cell-based assay. How can I prevent precipitation?
Working at physiological pH is a common challenge for weakly basic drugs.[8] You have several formulation strategies:
-
Lower the Final Concentration: The simplest approach is to work below the intrinsic solubility limit of the free base at pH 7.4. For Verapamil, this is less than 0.44 mg/mL.[7] Determine if your experimental needs can be met at this lower concentration.
-
Use a Co-solvent: Introducing a water-miscible organic solvent can increase the solubility of the neutral free base. Common co-solvents include DMSO, ethanol, or PEG 300.[9] Always perform vehicle controls in your experiments to account for any effects of the co-solvent itself.
-
Incorporate Surfactants: Surfactants like Tween-80 can form micelles that encapsulate the hydrophobic free base, keeping it dispersed in the aqueous medium.[9]
-
Utilize pH Modifiers: For some applications, adding an acidic excipient like fumaric or citric acid can create a more acidic "microenvironment" around the drug particle as it dissolves, improving its dissolution rate even in a bulk high-pH buffer.[10][11]
Q4: What is the correct procedure for preparing a high pH buffer containing (S)-Gallopamil HCl to minimize precipitation?
The order of addition is critical. Never add the dry (S)-Gallopamil HCl powder directly to a high pH buffer. You will cause immediate precipitation at the solid-liquid interface.
Correct Procedure (The "pH-Dilution" Method):
-
Weigh the required amount of (S)-Gallopamil HCl powder.
-
Dissolve it in a small volume of acidic solution (e.g., 0.01 N HCl) or purified water where it is highly soluble. The pH of a simple aqueous solution will be acidic.
-
Separately, prepare your final high pH buffer (e.g., PBS or HEPES at pH 7.4) at a slightly higher concentration than your target.
-
Slowly and with vigorous stirring , add the concentrated, acidic drug solution dropwise into the larger volume of the high pH buffer. This allows the drug to be diluted below its insolubility threshold as the pH is neutralized, preventing localized supersaturation and precipitation.
Visualized Guides & Workflows
Chemical Equilibrium Diagram
This diagram illustrates the pH-dependent equilibrium that is central to the precipitation issue.
Caption: pH-driven equilibrium of (S)-Gallopamil.
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for precipitation.
Key Experimental Protocols
Protocol 1: Preparation of a 100 µM (S)-Gallopamil Solution in PBS (pH 7.4)
This protocol uses the "pH-Dilution" method to avoid precipitation. (S)-Gallopamil HCl Molar Mass: ~521.09 g/mol .
Materials:
-
(S)-Gallopamil HCl powder (MW: 521.09 g/mol )
-
Phosphate-Buffered Saline (PBS) powder or concentrate
-
Purified water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bars
Procedure:
-
Prepare a 10 mM Stock Solution (in water):
-
Weigh 5.21 mg of (S)-Gallopamil HCl.
-
Transfer to a 1.0 mL volumetric flask.
-
Add ~0.8 mL of purified water and vortex until fully dissolved.
-
Bring the final volume to 1.0 mL with purified water. This solution will be acidic and stable.
-
-
Prepare 1X PBS Buffer (pH 7.4):
-
Prepare 100 mL of 1X PBS according to the manufacturer's instructions.
-
Verify with a calibrated pH meter that the final pH is 7.4 ± 0.05. Adjust if necessary.
-
-
Prepare the Final 100 µM Solution:
-
Measure 99 mL of the prepared 1X PBS (pH 7.4) into a beaker or flask with a stir bar.
-
Begin stirring at a moderate speed to create a vortex.
-
Pipette 1.0 mL of the 10 mM (S)-Gallopamil HCl stock solution.
-
Slowly add the 1.0 mL stock solution drop-by-drop into the stirring PBS.
-
Allow the solution to stir for 5 minutes to ensure homogeneity.
-
-
Final Check: The resulting solution should be clear and free of any precipitate. This final solution is 100 µM (S)-Gallopamil in 1X PBS.
Protocol 2: Determination of pH-Solubility Profile
This protocol determines the approximate solubility of (S)-Gallopamil at different pH values.
Materials:
-
(S)-Gallopamil HCl powder
-
Series of buffers (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0)
-
Thermostatic shaker (e.g., 25°C or 37°C)
-
Centrifuge and/or 0.22 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of (S)-Gallopamil HCl powder to separate vials, one for each buffer pH to be tested. Ensure a visible amount of solid remains at the bottom.
-
Add a fixed volume (e.g., 2 mL) of the corresponding buffer to each vial.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check that excess solid is still present.
-
Carefully remove an aliquot from the supernatant of each vial. Clarify the aliquot by centrifuging at high speed (e.g., 14,000 rpm for 10 min) or by filtering through a 0.22 µm syringe filter to remove all undissolved solids.
-
Dilute the clarified supernatant with a suitable mobile phase or buffer.
-
Quantify the concentration of dissolved (S)-Gallopamil in each sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (e.g., in mg/mL or µM) against the buffer pH to generate the pH-solubility profile.
References
-
Deranged Physiology. (n.d.). Verapamil. Retrieved from [Link]
- Siepe, S., et al. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. AAPS PharmSciTech, 9(4), 1183–1189.
- Lees, K. R., & Reid, J. L. (1987). The dissociation constant (pKa) of verapamil in solution has been estimated to be between 8.73 and 8.99.
-
Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed, National Library of Medicine. Retrieved from [Link]
- Musel, B., et al. (2021). Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. Pharmaceutics, 13(10), 1714.
-
ResearchGate. (n.d.). Solubility (cs) of verapamil HCl at 37 °C, as a function of the pH in different aqueous release media. Retrieved from [Link]
- Lindenberg, M., et al. (2004). Biowaiver monographs for immediate release solid oral dosage forms based on biopharmaceutics classification system (BCS) literature. Journal of Pharmaceutical Sciences, 93(8), 1943-1952.
- Giron, D., et al. (2008). Properties of the racemic species of verapamil hydrochloride and gallopamil hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 543-551.
- Savjani, K. T., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 2(5), 428-436.
- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6603929, Gallopamil, (-)-. Retrieved from [Link]
- Rane, S. S., & Anderson, B. D. (2008). Formulation and Evaluation of Verapamil HCL Gastroretentive Floating Tablet from matrices prepared using Compritol ATO. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 123-134.
- Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 10(4), 1477-1486.
- S, S., & S, A. (2020). Strategies in poorly soluble drug delivery systems. Journal of Drug Delivery and Therapeutics, 10(5), 232-239.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link]
-
Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1234, Gallopamil. Retrieved from [Link]
- Soman, S., et al. (2003). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 115(5-6), 437-446.
-
DC Chemicals. (n.d.). Gallopamil hydrochloride. Retrieved from [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ahajournals.org [ahajournals.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Verapamil [drugfuture.com]
- 5. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fip.org [fip.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding (NSB) of (S)-Gallopamil
Current Status: Operational Ticket Focus: Assay Optimization / NSB Reduction Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Lipophilic Cation" Challenge
Welcome to the technical guide for optimizing (S)-Gallopamil assays. If you are observing signal depletion, flattening standard curves, or high background noise, you are likely battling the physicochemical nature of the molecule itself.
(S)-Gallopamil is a lipophilic cation at physiological pH.[1]
The Consequence: This molecule acts like a surfactant. Its positive charge seeks negatively charged surfaces (glass, standard polystyrene), while its lipophilic tail seeks hydrophobic surfaces (polypropylene, lipid membranes).[1] To generate accurate binding data, you must interrupt these non-specific interactions without disrupting the specific biological binding event.
Module 1: Labware & Surface Chemistry
The Problem: (S)-Gallopamil rapidly adsorbs to the walls of storage tubes and assay plates before the experiment even begins, leading to a "mass balance deficit."
Strategic Material Selection
| Material | Interaction Risk | Recommendation | Mechanism of Failure |
| Standard Polystyrene (PS) | HIGH | ⛔ AVOID | Hydrophobic adsorption of the phenylalkylamine tail.[1] |
| Standard Glass | HIGH | ⛔ AVOID | Electrostatic attraction between cationic drug and anionic silanol groups on glass.[1] |
| Polypropylene (PP) | MODERATE | ⚠️ Use with Caution | Better than PS, but still prone to hydrophobic binding over long incubations.[1] |
| Silanized Glass | LOW | ✅ PREFERRED | Silanization caps reactive silanol groups, neutralizing the surface charge.[1] |
| Low-Binding Plastics | LOW | ✅ PREFERRED | Proprietary hydrophilic coatings prevent hydrophobic interaction.[1] |
Visual Guide: Labware Decision Tree
Figure 1: Decision matrix for selecting storage and assay vessels based on solvent composition.[1]
Module 2: Buffer Optimization & Additives
The Problem: Even in the correct labware, the drug may stick to itself (aggregation) or the meniscus.
The Solution: You must create a "decoy" system using carrier proteins or surfactants.
Protocol: Buffer Composition
Standard Assay Buffer (SAB): 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[1]
Additives for (S)-Gallopamil:
-
BSA (Bovine Serum Albumin): Add 0.1% to 0.5% (w/v) .[1]
-
Tween-20: Add 0.05% (v/v) .
Module 3: Filtration Assay Specifics (The "Filter" Problem)
The Problem: In radioligand binding assays (e.g., measuring affinity for L-type Ca²⁺ channels), cationic ligands like (S)-Gallopamil bind aggressively to glass fiber filters (GF/B or GF/C), causing massive background noise that obscures the specific signal.[1]
The Solution: The PEI (Polyethyleneimine) Soak . PEI is a cationic polymer.[1][5] By soaking filters in PEI, you saturate the negatively charged sites on the glass fibers with positive charge. When the positively charged (S)-Gallopamil passes through, it is electrostatically repelled by the filter and only the receptor-bound drug is trapped.
Step-by-Step Protocol: PEI Filter Treatment
-
Preparation: Prepare a 0.3% (v/v) PEI solution in distilled water.
-
Soaking: Submerge GF/C or GF/B filters in the PEI solution.[1]
-
Duration: Minimum 2 hours at 4°C. Overnight is optimal.[1]
-
-
The Wash (Critical): Before harvesting, wash the filters once with cold assay buffer to remove excess free PEI, which can otherwise interfere with the scintillation cocktail.
-
Harvesting: Filter your samples immediately.
-
Rapid Wash: Wash the filters 3x with ice-cold buffer (containing no BSA/detergent) to lock the equilibrium.[1]
Visual Guide: The PEI Workflow
Figure 2: Workflow for neutralizing glass fiber filters using Polyethyleneimine (PEI).
Troubleshooting FAQ
Q1: My standard curve is flattening at low concentrations. Why? A: This is classic NSB depletion .[1] At low concentrations (e.g., <10 nM), the percentage of drug lost to the tube walls is proportionally higher than at high concentrations.
-
Fix: Switch to silanized glass or low-binding polypropylene and ensure 0.1% BSA is in your dilution buffer.[1]
Q2: Can I use plastic tips for pipetting (S)-Gallopamil? A: Yes, but pre-wet the tips.[1] Pipette the solution up and down 3 times before the final transfer. This saturates the binding sites on the tip surface with the first aspiration, ensuring the dispensed volume has the correct concentration.
Q3: Is DMSO concentration important? A: Yes. Keep DMSO < 1-2%.[1] While DMSO helps solubility, high concentrations can denature your protein target.[1] However, never dilute a lipophilic stock directly into aqueous buffer without intermediate steps or vigorous vortexing, as the drug may precipitate out of solution immediately (the "crashing out" effect).
Q4: I see high background even with PEI. What next? A: Check your wash buffer temperature. It must be ice-cold (0-4°C) . Warm buffers increase the dissociation rate (k_off) of the specific binding, lowering your signal, while simultaneously failing to reduce hydrophobic NSB.
References
-
PubChem. (2025).[1] Gallopamil Physicochemical Properties (Compound CID 1234).[1] National Library of Medicine.[1] [Link][1]
-
Gifford Bioscience. (n.d.).[1] Radioligand Binding Assay Protocol: PEI Presoaking.[1][4][6][Link][1]
-
Tominaga, Y., et al. (2008).[1] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[7] ResearchGate.[1] [Link]
Sources
- 1. Gallopamil | C28H40N2O5 | CID 1234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonspecific amine immobilization of ligand can Be a potential source of error in BIAcore binding experiments and may reduce binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IC50 Determination for (S)-Gallopamil Hydrochloride
Prepared by: Senior Application Scientist, Advanced Pharmacology Division
Welcome to the technical support center for (S)-Gallopamil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accurately determining the IC50 value of this potent L-type calcium channel blocker. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Gallopamil hydrochloride and what is its primary mechanism of action?
(S)-Gallopamil hydrochloride is a phenylalkylamine class calcium channel blocker and a more potent stereoisomer of Gallopamil.[1][2] Its primary mechanism of action is the inhibition of transmembrane calcium influx through L-type calcium channels (Cav1.2) located in myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[3][4][5] By blocking these channels, (S)-Gallopamil reduces intracellular calcium levels, leading to decreased myocardial contractility, a slower heart rate, and vasodilation (relaxation of blood vessels).[3][4] This combined effect reduces the heart's oxygen demand and lowers blood pressure, making it effective in treating cardiovascular conditions like angina and hypertension.[3]
Q2: What is an IC50 value and why is it a critical parameter?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance (like (S)-Gallopamil) is needed to inhibit a specific biological process by 50%.[6] It is a critical parameter in drug discovery for several reasons:
-
Potency Assessment: It provides a standardized measure of a drug's potency, allowing for the comparison of different compounds.[6]
-
Mechanism of Action Studies: It helps in understanding how a drug interacts with its target.
-
Dose-Response Relationship: It is a key point on the dose-response curve, which is fundamental to understanding the pharmacological effect of a compound.
Q3: What are the common assay formats for determining the IC50 of a calcium channel blocker?
Several methods can be employed, each with its own advantages and complexities. The choice of assay can significantly impact the resulting IC50 value.[7]
-
Cell-Based Calcium Flux Assays: These are high-throughput methods that use calcium-sensitive fluorescent dyes (e.g., Fluo-4, GCaMP6m) or luminescent reporters (e.g., aequorin) to measure changes in intracellular calcium upon channel activation and inhibition.[8][9] They offer high physiological relevance by assessing protein function within intact cells.[6]
-
Automated Patch-Clamp Electrophysiology: This is considered a gold-standard method for studying ion channels. It directly measures the ion current flowing through the channel in response to voltage changes, providing detailed information about the blocking mechanism.[10][11]
-
Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the calcium channel in the presence of the test compound. This method determines the compound's affinity for the channel but does not directly measure functional inhibition.
Q4: What key properties of (S)-Gallopamil hydrochloride should be considered before starting an experiment?
Understanding the physicochemical properties of your compound is crucial for experimental success.
-
Solubility: Gallopamil, like many calcium channel blockers, can have limited aqueous solubility, especially at neutral or higher pH.[12][13] It is typically prepared as a stock solution in an organic solvent like DMSO.[1] Ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[7]
-
Stability: Stock solutions of Gallopamil are generally stable when stored properly. For instance, a DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for one month. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Purity: Always verify the purity of your compound. Impurities can possess their own biological activity, leading to confounding results.[7]
Experimental Workflow & Key Pathways
The following diagrams illustrate the general experimental workflow for IC50 determination and the signaling pathway targeted by (S)-Gallopamil.
Caption: A generalized workflow for determining the IC50 value of a compound.
Caption: (S)-Gallopamil inhibits L-type calcium channel activation.
Troubleshooting Guide
Q: My IC50 values for (S)-Gallopamil are highly variable between experiments. What's going on?
A: This is a common challenge in cell-based assays.[7] The variability often points to subtle inconsistencies in experimental execution rather than an issue with the compound itself.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Action |
| High IC50 Variability | 1. Cell Health & Passage Number: Cells in different growth phases or at high passage numbers can exhibit altered drug sensitivity.[7] | - Use cells within a consistent, low passage number range. - Ensure cells are healthy and in the exponential growth phase before seeding. - Standardize seeding density across all experiments. |
| 2. Compound Solubility & Handling: (S)-Gallopamil precipitating out of the solution upon dilution into aqueous media will lead to an artificially high IC50.[7] | - Prepare fresh serial dilutions for each experiment from a validated stock. - Visually inspect the final dilution plate for any signs of precipitation. - Maintain a consistent, low final DMSO concentration across all wells, including controls. | |
| 3. Inconsistent Assay Conditions: Minor variations in incubation times, temperature, or reagent lots can cause significant shifts in results. | - Use consistent lots of media, serum, and key assay reagents.[7] - Adhere strictly to standardized incubation times. - Mitigate "edge effects" in 96-well plates by not using the outer wells or by filling them with sterile PBS.[7] |
Q: I'm not getting a proper sigmoidal dose-response curve. The curve is flat or very shallow. Why?
A: A poor dose-response curve suggests a fundamental issue with the assay window or compound activity.
Potential Causes & Solutions:
-
Incorrect Concentration Range: You may be testing concentrations that are either too high (all cells are inhibited) or too low (no inhibition is observed).
-
Solution: Perform a preliminary range-finding experiment using a wide range of concentrations with logarithmic spacing (e.g., 1 nM to 100 µM) to identify the active range for your specific cell system.
-
-
Compound Inactivity/Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the compound. Verify the stability of your stock solution.[1]
-
-
Assay Interference: (S)-Gallopamil might interfere with the detection method itself (e.g., autofluorescence).
-
Solution: Run a control plate with the compound dilutions in cell-free media to check for any background signal that could interfere with the assay readout.
-
-
Low Channel Expression/Activity: The cell line used may not express a sufficient number of functional L-type calcium channels to produce a robust assay window.
Q: My IC50 value is very different from what's reported in the literature. Should I be concerned?
A: Not necessarily, but it requires careful investigation. A two- to three-fold difference can be acceptable, but larger variations warrant a closer look.[7]
Potential Causes & Solutions:
-
Different Experimental Systems: IC50 values are highly dependent on the context. A value obtained in a biochemical assay will differ from one in a cell-based assay.[14] Even between cell lines, differences in channel subunit expression can alter pharmacology.
-
Solution: Critically compare your methodology to the published work. Note differences in the cell line, expression system, temperature, and specific channel subunits used.
-
-
Different Assay Methodology: As discussed in the FAQs, an IC50 from an electrophysiology study can differ significantly from a calcium flux assay.[15][16] The voltage protocol used in electrophysiology, for example, can alter the apparent IC50 by more than 10-fold for some drugs.[15][16]
-
Solution: Acknowledge the methodological differences. If possible, use a similar methodology to the reference study for a more direct comparison.
-
-
Data Analysis Differences: The choice of non-linear regression model used to fit the dose-response curve can slightly alter the calculated IC50.[7]
-
Solution: Use a standard four-parameter logistic (4PL) model for curve fitting. Ensure data is properly normalized, with 100% activity defined by the vehicle control and 0% activity by a maximal inhibitor control.
-
Caption: A decision tree for troubleshooting common IC50 assay issues.
Protocols
Protocol: IC50 Determination using a Fluorescent Calcium Flux Assay
This protocol provides a general framework using a no-wash calcium indicator dye in a cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK-293-Cav1.2).[8][10]
1. Cell Preparation: a. Culture cells to ~80-90% confluency. Ensure they are in the exponential growth phase.[7] b. Harvest the cells and perform a cell count. c. Dilute the cells to the desired seeding density (e.g., 20,000 - 50,000 cells/well) in a black, clear-bottom 96-well plate. d. Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Preparation: a. Prepare a 10 mM stock solution of (S)-Gallopamil hydrochloride in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create 1000x working stocks. c. Further dilute the working stocks in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve 4x final concentrations. Ensure the DMSO concentration remains consistent.
3. Dye Loading: a. Prepare the calcium-sensitive fluorescent dye solution according to the manufacturer's instructions. b. Remove the culture medium from the cells and add an equal volume of the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C, protected from light.
4. Compound Treatment: a. Add the 4x compound dilutions to the corresponding wells on the cell plate. Include a vehicle control (buffer with the same final DMSO concentration) and a positive control inhibitor. b. Incubate for 15-30 minutes at room temperature, protected from light.
5. Signal Measurement: a. Prepare a stimulating agent solution (e.g., KCl to induce depolarization, or an agonist like BayK8644) at a concentration determined during assay development. b. Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). c. Set the reader to measure fluorescence at the appropriate wavelengths for your dye (e.g., Ex/Em ~490/525 nm for Fluo-4). d. Record a baseline fluorescence for 10-20 seconds. e. Use the reader's injection system to add the stimulating agent to all wells simultaneously. f. Immediately continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
6. Data Analysis: a. For each well, calculate the maximum change in fluorescence (Peak - Baseline). b. Normalize the data: Set the average response of the vehicle-treated wells as 100% activity and the average response of a maximal inhibition control as 0% activity. c. Plot the percent inhibition against the logarithmic concentration of (S)-Gallopamil hydrochloride. d. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation and determine the IC50 value.[7]
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gallopamil hydrochloride?
- Fleckenstein, A. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology.
- Patsnap Synapse. (2024, June 15). What is Gallopamil hydrochloride used for?
- Sreekumar, O., et al. (2022). Assays for L-type voltage gated calcium channels. Analytical Biochemistry.
- MedChemExpress. Gallopamil (Methoxyverapamil) | Phenylalkylamine Calcium Antagonist.
- MedChemExpress. Gallopamil hydrochloride (Methoxyverapamil hydrochloride) | Phenylalkylamine Calcium Antagonist.
- BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology.
- Creative Biolabs. Cav1.2 Calcium Channel Assay Service.
- BenchChem. (2025). Technical Support Center: Investigating Inconsistent IC50 Values.
- Wellcome Open Research. (2024, May 14). An experimental investigation of rundown of the L-type calcium current.
- Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.
- Romero, L., et al. (2020, February 27). When Does the IC50 Accurately Assess the Blocking Potency of a Drug? ACS Publications.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- Meor Mohd Redzuan, M. M. N., & Zamri, M. Z. R. bin. (2025). Advancements in Solubility and Bioavailability of Calcium Channel Blockers: A Comprehensive Review. International Journal of Drug Delivery Technology.
- Fodor, F., et al. (2022, February 2). In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. MDPI.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 4. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Gallopamil hydrochloride used for? [synapse.patsnap.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays for L-type voltage gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. impactfactor.org [impactfactor.org]
- 13. mdpi.com [mdpi.com]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Stability of (S)-Gallopamil hydrochloride under freeze-thaw cycles
Executive Summary & Quick Reference
(S)-Gallopamil Hydrochloride (a methoxy-derivative of Verapamil) presents specific stability challenges typical of lipophilic phenylalkylamines. While chemically robust against hydrolysis, it is highly susceptible to surface adsorption and photodegradation , which are often mistaken for freeze-thaw instability.[1]
| Parameter | Specification / Recommendation |
| Compound Class | Phenylalkylamine Calcium Channel Blocker (L-type) |
| Stereochemistry | (S)-Enantiomer (Eutomer); Risk of racemization is low at neutral pH but critical to monitor.[1] |
| Primary Instability Driver | Non-specific Adsorption (NSA) to container walls (Glass > Plastic).[1] |
| Secondary Instability Driver | Photodegradation (Light sensitive).[1] |
| Rec. Storage (Stock) | -80°C (6 months); -20°C (1 month).[1][2][3] Protect from light.[1] |
| Freeze-Thaw Limit | Max 3 cycles in biological matrix; 0 cycles for neat stock solutions (aliquot immediately). |
| Solvent Compatibility | Soluble in DMSO, Methanol, Water.[1] Avoid pure aqueous buffers for freezing.[1] |
The Core Science: Mechanisms of Instability
To troubleshoot effectively, one must understand why (S)-Gallopamil HCl might fail stability criteria during freeze-thaw cycles.
A. The "Cold Denaturation" of Solubility
(S)-Gallopamil HCl is a hydrophobic salt.[1] When an aqueous buffer (like PBS or plasma) freezes, pure water crystallizes first, creating "freeze-concentration" pockets where salt and drug concentrations skyrocket.[1]
-
The Risk: This supersaturation forces the hydrophobic Gallopamil out of solution. Upon thawing, it may not re-dissolve completely, forming micro-precipitates that are filtered out or settle, leading to low recovery .[1]
B. Non-Specific Adsorption (NSA)
This is the most common source of error. Gallopamil is highly lipophilic (LogP ~3.8).[1]
-
The Mechanism: As the sample thaws and the aqueous phase reforms, the drug molecules have a high affinity for the hydrophobic surfaces of polypropylene tubes or the silanol groups of glass vials.
-
The "S" Factor: While adsorption is not enantioselective, the loss of mass affects the Lower Limit of Quantitation (LLOQ), potentially masking the presence of the R-enantiomer if you are doing chiral separation.
C. Photochemical Instability
Like Verapamil, Gallopamil is sensitive to UV/VIS light.[1]
-
The Mechanism: Photocatalyzed N-dealkylation can occur.[1] Thawing on a benchtop under fluorescent light for 2 hours can induce measurable degradation products (e.g., nor-gallopamil derivatives).[1]
Validated Experimental Protocols
Protocol A: Freeze-Thaw Stability Validation (Biological Matrix)
Standardized based on FDA/EMA Bioanalytical Method Validation (BMV) Guidelines.[1]
Objective: Confirm (S)-Gallopamil stability in plasma/serum over 3 cycles.
-
Preparation:
-
Prepare Low QC (3x LLOQ) and High QC (80% ULOQ) samples in the biological matrix.
-
Crucial Step: Perform all steps under amber light or foil-wrapped tubes.
-
-
Cycle 1:
-
Cycles 2 & 3:
-
Analysis:
-
Extract immediately after the 3rd thaw.
-
Compare against freshly prepared QC samples (never frozen).
-
-
Acceptance Criteria:
-
Accuracy: Mean concentration must be within ±15% of the nominal value.
-
Workflow Visualization
The following diagram illustrates the critical decision points in the validation workflow.
Caption: Figure 1. Standardized Freeze-Thaw Validation Workflow for (S)-Gallopamil HCl ensuring minimal degradation and adsorption risks.
Troubleshooting Guide
Issue: Low Recovery (< 85%) after Freeze-Thaw
This is the most frequent ticket we receive. Use the logic tree below to diagnose.
Caption: Figure 2. Diagnostic Logic Tree for isolating causes of low recovery in (S)-Gallopamil samples.
Frequently Asked Questions (FAQs)
Q1: Can I refreeze the primary stock solution (e.g., 10 mM in DMSO)? A: No. We strongly advise against refreezing the primary stock.
-
Reason: Repeated freeze-thaw of high-concentration stocks can cause micro-precipitation that is invisible to the naked eye.[1]
-
Protocol: Upon first thaw, aliquot the stock into single-use vials (e.g., 20 µL) and store at -80°C. Discard any unused portion of a thawed aliquot.
Q2: Why is the "S" enantiomer specifically mentioned? Does it racemize? A: (S)-Gallopamil is generally configurationally stable at physiological pH.[1] However, if your extraction protocol uses strong acids or bases (pH > 10 or pH < 2) and elevated temperatures, racemization is possible.[1]
-
Check: Always run a chiral LC check (e.g., Chiralpak AGP or AD-RH columns) during method development to confirm the S:R ratio remains constant.[1]
Q3: Glass vs. Plastic: Which is better? A: It depends on the solvent, but generally Low-Binding Polypropylene is preferred for biological matrices.[1]
-
Warning: Standard borosilicate glass has silanol groups that bind cationic drugs like Gallopamil HCl strongly.[1] If you must use glass, use silanized (deactivated) glass .[1]
Q4: My peaks are splitting after the 3rd freeze-thaw cycle. Why? A: This often indicates partial degradation or solvent mismatch.[1]
-
Troubleshoot: If the peak splitting is accompanied by a new small peak, it is likely photodegradation (nor-gallopamil).[1] If the peak is just misshapen, ensure your thawing process didn't cause evaporation (concentration change) or that the sample was fully vortexed to redissolve the salt.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
MedChemExpress. (2023).[1] Gallopamil Hydrochloride Product Datasheet. (Confirming storage stability and light sensitivity).
-
PubChem. (2023).[1][5] Gallopamil Hydrochloride (CID 119442).[1][5] National Library of Medicine. (Physicochemical properties and solubility data). [1]
-
Tominaga, Y., et al. (2008).[1] Reduction of non-specific adsorption of drugs to plastic containers. (Establishing adsorption profiles for verapamil-class drugs).
-
Brogden, R.N., et al. (1994).[1] Gallopamil: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. (Foundational data on stability and metabolism).
Sources
Electrophysiology Support Center: Resolving Baseline Noise with (S)-Gallopamil HCl
Welcome to the Advanced Electrophysiology Troubleshooting Center. Achieving a stable, low-noise baseline is the foundation of high-fidelity patch-clamp recordings. When investigating specific ion channels, endogenous currents—particularly those driven by calcium—can introduce severe artifacts. This guide provides authoritative, field-tested strategies for utilizing (S)-Gallopamil HCl (D600) to silence calcium-dependent baseline noise.
Diagnostic Triage: Identifying the Source of Noise
Before applying pharmacological interventions, you must determine if your baseline instability is electrical or biological in origin.
Diagnostic logic tree for identifying and isolating calcium-dependent baseline noise.
Troubleshooting Guide & FAQs
Q: What is the mechanistic cause of biological baseline noise in my voltage-clamp recordings?
A: In many excitable cells (e.g., cardiomyocytes, neurons), spontaneous calcium (Ca²⁺) sparks or incomplete block of endogenous L-type Ca²⁺ channels lead to transient Ca²⁺ influx [3]. This intracellular Ca²⁺ elevation activates downstream Ca²⁺-dependent potassium (
Q: Why should I use (S)-Gallopamil HCl (D600) instead of Dihydropyridines like Nifedipine? A: (S)-Gallopamil is a phenylalkylamine (PAA) and a methoxy derivative of verapamil [2]. Unlike dihydropyridines (DHPs), which bind to the extracellular surface and are primarily voltage-dependent, (S)-Gallopamil binds to the intracellular vestibule of the Cav1.2/Cav1.3 pore [1]. Crucially, its binding is state-dependent and use-dependent ; it requires the channel to be in the open or inactivated state to access its receptor site [4]. This makes it exceptionally potent at silencing spontaneously active or repetitively firing cells, providing a deeper and more stable baseline block than DHPs in electrophysiological setups.
Q: I applied (S)-Gallopamil to my bath, but the L-type currents and noise are still present. Why? A: Because (S)-Gallopamil is a use-dependent blocker, applying it to a cell held constantly at a hyperpolarized resting potential (e.g., -80 mV) will result in minimal block. The channels are closed, and the intracellular binding site is hidden. Self-Validating Fix: You must apply a train of depolarizing pulses (e.g., 10–15 pulses to +10 mV at 0.5–1 Hz) to cycle the channels through the open and inactivated states [1]. You will observe a progressive, exponential decay in the peak current with each pulse—this confirms the drug has reached its target and the block is established.
Mechanism of Action: Use-Dependent Block
State-dependent mechanism of (S)-Gallopamil binding and subsequent noise resolution.
Quantitative Comparison of Calcium Channel Blockers
To select the appropriate pharmacological tool, compare the biophysical profiles of common L-type calcium channel blockers. (S)-Gallopamil offers superior negative chronotropic and inotropic potency compared to verapamil [2].
| Compound | Chemical Class | Primary Binding Site | State Dependence | Use-Dependence | Relative Potency (Inotropic) |
| (S)-Gallopamil (D600) | Phenylalkylamine | Intracellular pore (S6 segments) | Open / Inactivated | High | ~4.3x higher than Verapamil |
| Verapamil | Phenylalkylamine | Intracellular pore (S6 segments) | Open / Inactivated | High | Baseline (1x) |
| Nifedipine | Dihydropyridine | Extracellular (Transmembrane) | Inactivated | Low | N/A (Vascular selective) |
Data synthesized from comparative electrophysiological analyses of myocardial preparations.
Standard Operating Procedure: (S)-Gallopamil Application Protocol
To ensure scientific integrity and reproducible baseline stabilization, follow this validated methodology for whole-cell patch-clamp recordings.
Step 1: Stock Solution Preparation
-
Dissolve (S)-Gallopamil HCl in DMSO or distilled water to create a 10 mM to 50 mM stock. Aliquot and store at -20°C protected from light.
-
Causality Note: Phenylalkylamines are sensitive to photodegradation. Light protection ensures the structural integrity of the methoxy groups critical for high-affinity binding to the Cav1.2 channel pore.
Step 2: Bath Solution Equilibration
-
Dilute the stock into your extracellular recording solution to a final working concentration of 10 µM to 50 µM.
-
Perfuse the recording chamber for at least 3 minutes to allow complete fluid exchange and tissue penetration.
Step 3: The Use-Dependent Conditioning Train (Critical Step)
-
Establish the whole-cell configuration and hold the membrane potential at -80 mV.
-
Action: Execute a conditioning voltage protocol by applying a train of 15 consecutive 100-ms depolarizing pulses to +10 mV at a frequency of 0.5 Hz to 1.0 Hz.
-
Validation: Monitor the inward current during the train. You must observe a peak current inhibition that accumulates with each successive pulse. This progressive decay validates that the channels have opened and the drug has successfully bound to the intracellular pore site.
Step 4: Baseline Verification
-
Return to the holding potential (-80 mV or your target physiological resting membrane potential).
-
Record the baseline for 2 minutes. Spontaneous transient inward/outward currents and low-frequency wandering should now be abolished, yielding a high-fidelity, low-noise baseline for your primary experimental targets.
References
1.1 - Proceedings of the National Academy of Sciences (PNAS) 2.2 - PubMed / National Institutes of Health 3.3 - International Journal of Molecular Sciences (MDPI) 4.4 - Circulation Research (AHA Journals)
Sources
Technical Support Center: Troubleshooting Batch-to-Batch Variability in (S)-Gallopamil Hydrochloride
Welcome to the Application Scientist Support Center. (S)-Gallopamil hydrochloride, a potent L-type calcium channel blocker, is highly susceptible to batch-to-batch variability due to its chiral nature, sensitivity to photo-oxidation, and complex solid-state behavior. This guide provides mechanistic troubleshooting, self-validating protocols, and actionable solutions for resolving purity and consistency issues in your drug development workflows.
FAQ 1: Chiral Purity & Chromatographic Resolution
Q: Why does the enantiomeric excess (ee) of (S)-Gallopamil hydrochloride fluctuate between synthesis batches, and why is our standard HPLC method failing to resolve the impurities?
The Causality:
Gallopamil possesses a stereocenter that is prone to partial racemization under harsh synthetic conditions. When analyzing batch purity, traditional reversed-phase HPLC often fails to distinguish between the (S) and (R) enantiomers. While protein-based chiral stationary phases like
Caption: SFC workflow for resolving Gallopamil enantiomers using immobilized chiral phases.
Quantitative Comparison: SFC vs. HPLC for Gallopamil Resolution
| Chromatographic Parameter | SFC (Chiralpak IG/ID) | HPLC (Chiral-AGP / Ultron ES-OVM) |
| Retention Factor ( | 1.36 – 7.30 | 1.03 – 2.42 |
| Separation Factor ( | 1.09 – 1.72 | 1.12 – 1.35 |
| Resolution ( | 1.16 – 3.47 | 0.49 – 2.46 |
| Primary Interactions | H-bonding, | Hydrophobic, ionic |
Data synthesized from comparative chiral separation studies [1].
Self-Validating Protocol: SFC Chiral Purity Determination
-
System Equilibration: Flush the SFC system with supercritical
and a methanol co-solvent (containing 0.1% diethylamine to suppress peak tailing) at 150 bar and 35°C. -
System Suitability Test (SST) [Validation Step]: Inject a known racemic (R/S)-Gallopamil standard. Self-Validation: Proceed to sample analysis ONLY if the resolution factor (
) between the (S) and (R) peaks is . If , the system is not resolving properly; adjust the co-solvent percentage before proceeding. -
Sample Acquisition: Inject 5
of the batch sample (1 mg/mL in methanol). Monitor UV absorbance at 230 nm. -
Integration: Calculate the enantiomeric excess (ee) based on the area under the curve (AUC) for the (S) and (R) peaks.
FAQ 2: Chemical Degradation & Impurity Profiling
Q: We are detecting unknown secondary peaks during accelerated stability testing. What are the primary degradation pathways for Gallopamil, and how do we isolate them?
The Causality: Gallopamil hydrochloride is highly susceptible to photocatalyzed degradation when exposed to UV irradiation. The molecule breaks down via two primary, competing pathways. The first pathway involves N-demethylation, yielding the active metabolite nor-gallopamil (analogous to norverapamil), followed by further splitting at the amino group. The second pathway involves hydroxylation at the methylamino position, which destabilizes the molecule and leads to direct molecular fragmentation [2].
Caption: Photodegradation pathways of (S)-Gallopamil hydrochloride under UV exposure.
Self-Validating Protocol: LC-MS/MS Photostability Profiling
-
Sample Preparation: Prepare a 100
solution of the batch in LC-MS grade water. -
Controlled Exposure: Expose the sample to 254 nm UV irradiation for 6 hours (ICH Q1B compliance).
-
Dark Control [Validation Step]: Wrap an identical sample vial in aluminum foil and place it in the same UV chamber. Self-Validation: If the dark control exhibits N-demethylation peaks via LC-MS/MS, the degradation is thermal or solvent-induced, invalidating the photochemical hypothesis. The assay is only valid if the dark control remains >99.5% intact.
-
LC-MS/MS Analysis: Run the exposed sample using an ESI+ ionization mode. Monitor for the parent mass (
) and the specific mass transition for nor-gallopamil (loss of 14 Da corresponding to the methyl group).
FAQ 3: Solid-State & Polymorphic Variability
Q: Despite high chemical purity, different batches exhibit inconsistent solubility rates and melting points. What causes this solid-state variability?
The Causality: Molecular chirality profoundly influences the solid-state crystalline lattice. In the case of Gallopamil hydrochloride, equimolecular mixtures of the enantiomers do not crystallize as simple conglomerates; they form racemic compounds [3]. A racemic compound has a distinct crystal lattice, lattice energy, and melting point compared to the pure (S)-enantiomer. If a batch contains even a minor fraction of the (R)-enantiomer due to poor chiral resolution, it can trigger the nucleation of the racemic compound, drastically altering the bulk powder's dissolution kinetics and bioavailability.
Caption: Impact of enantiomeric purity on the solid-state crystallization of Gallopamil.
Self-Validating Protocol: Differential Scanning Calorimetry (DSC) Characterization
-
Instrument Calibration [Validation Step]: Run an Indium standard at a heating rate of 10°C/min. Self-Validation: The onset melting temperature must register at
. If it falls outside this range, the instrument requires recalibration before analyzing batch samples, as minor melting point shifts will be indistinguishable from instrument drift. -
Sample Encapsulation: Accurately weigh 3-5 mg of the Gallopamil HCl powder into a pierced aluminum pan to allow for volatile escape.
-
Thermal Ramping: Heat the sample from 25°C to 200°C at 10°C/min under a dry nitrogen purge (50 mL/min).
-
Thermogram Analysis: Identify the endothermic melting peak. A shift in the onset temperature or the appearance of a secondary eutectic peak indicates the presence of the racemic compound, confirming chiral impurity in the solid state [3].
References
-
Title: Chiral separation of calcium channel antagonists by SFC and HPLC using different immobilized chiral stationary phases - PubMed Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Degradation kinetics and pathways of three calcium channel blockers under UV irradiation | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: V Ferioli's research works | University of Modena and Reggio Emilia and other places - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Bioavailability & Bioequivalence - Walsh Medical Media Source: Walsh Medical Media URL: [Link]
Validation & Comparative
Comparative potency of (S)-Gallopamil hydrochloride vs Verapamil HCl
[1]
Executive Summary: The "Methoxy" Advantage
For researchers targeting L-type voltage-gated calcium channels (Cav1.2), the choice between (S)-Gallopamil and Verapamil is a trade-off between potency and precedent .[1]
While Verapamil is the classical prototype for phenylalkylamine (PAA) blockers, (S)-Gallopamil ((-)-D600) represents a structurally optimized analog.[1] The addition of a methoxy group to the phenyl ring confers significantly higher binding affinity and functional potency. Experimental data indicates (S)-Gallopamil exhibits approximately 4–7x greater functional potency in cardiac tissue and a 4.5x higher binding affinity compared to racemic Verapamil.[1]
Verdict: Use (S)-Gallopamil when maximal channel blockade at lower concentrations is required to minimize off-target effects, or when studying kinetics where a slower offset rate is advantageous.[1] Use Verapamil when replicating legacy datasets or requiring a reference standard with broader historical benchmarking.
Mechanistic Profile & Structural Basis
Both compounds belong to the phenylalkylamine class.[2][3][4][5] They function as frequency-dependent (use-dependent) open-channel blockers.[1] They traverse the membrane to bind to the intracellular side of the pore-forming
Structural Differentiation
-
(S)-Gallopamil: Structurally identical to Verapamil but possesses an additional methoxy (-OCH₃) group on the phenethyl ring.[1] This electron-donating group enhances lipophilicity and optimizes the electrostatic interaction within the binding pocket, leading to tighter binding.
DOT Diagram: Mechanism of Action (Phenylalkylamine Block)
Figure 1: Mechanism of intracellular pore blockade by (S)-Gallopamil.[1] The drug must cross the membrane to access the binding site, favoring the open channel state.
Comparative Potency Analysis
The following data aggregates results from mammalian cardiac tissue (guinea pig/rat myocardium) and radioligand binding assays.
Table 1: Quantitative Performance Metrics
| Parameter | (S)-Gallopamil HCl | Verapamil HCl (Racemic) | Relative Potency Factor |
| Binding Affinity ( | 12 nM | 55 nM | ~4.6x Higher Affinity |
| Negative Chronotropy | High Potency | Moderate Potency | 7.2x More Potent |
| Negative Inotropy | High Potency | Moderate Potency | 4.3x More Potent |
| Stereochemistry | Pure Eutomer (Active) | Racemic Mixture (50% Active) | N/A |
| Dissociation Kinetics | Slow Offset | Moderate Offset | Gallopamil is "stickier" |
Data Interpretation:
-
Binding Affinity: In displacement assays using
, (S)-Gallopamil ( ) displaces the ligand much more effectively than Verapamil ( ).[1][8] -
Functional Selectivity: The separation between chronotropic (heart rate) and inotropic (contraction force) effects is slightly wider for Gallopamil, making it a highly efficient tool for suppressing electrical activity in excitable cells.
Experimental Protocol: Whole-Cell Patch Clamp (Ca_v1.2)
To validate the potency difference in your own lab, use this standardized voltage-clamp protocol. This method isolates the L-type current and measures the tonic vs. use-dependent block.[1]
Workflow Visualization
Figure 2: Step-by-step workflow for electrophysiological assessment of potency.
Detailed Methodology
-
Preparation: Use isolated guinea pig ventricular myocytes or CHO cells stably expressing Cav1.2.
-
Solutions:
-
Voltage Protocol:
-
Holding Potential: -80 mV (or -40 mV to inactivate Na+ channels).
-
Test Pulse: Depolarize to +10 mV for 200 ms.
-
Frequency: Apply pulses at 0.1 Hz (tonic block) and 2.0 Hz (use-dependent block).
-
-
Application:
-
Perfuse (S)-Gallopamil HCl (start at 1 nM, titrate to 1 µM).[1]
-
Wait 3–5 minutes for steady-state block due to the lipophilic nature and intracellular access requirement.
-
-
Calculation:
Expected Outcome: You should observe that (S)-Gallopamil achieves 50% inhibition (
References
-
NIH National Library of Medicine. (1997). Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. PubMed. Link
-
Sewing, K.F., et al. (1983).[10][11] Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion.[2][10][11][12] Pharmacology. Link
-
Raddino, R., et al. (1992).[7] Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart.[7][13] Comparison with verapamil and gallopamil. Naunyn-Schmiedeberg's Archives of Pharmacology.[1][7] Link
-
PubChem. (2024). (S)-Gallopamil hydrochloride Compound Summary. National Center for Biotechnology Information. Link[1]
-
MedChemExpress. (2024). Gallopamil hydrochloride Product Information. Link
Sources
- 1. Gallopamil hydrochloride (Methoxyverapamil hydrochloride) | Phenylalkylamine Calcium Antagonist | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 4. ias.ac.in [ias.ac.in]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the high-affinity verapamil binding site in a plant plasma membrane Ca2+-selective channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gallopamil - Wikipedia [en.wikipedia.org]
- 12. Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
(S)-Gallopamil vs. (R)-Gallopamil: A Comparative Guide to Enantiomeric Potency and Selectivity
Topic: (S)-Gallopamil vs (R)-Gallopamil Calcium Channel Blocking Activity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Chirality of Calcium Blockade
Gallopamil (methoxyverapamil) is a phenylalkylamine calcium channel blocker (CCB) structurally related to verapamil but possessing significantly higher potency. Like its parent compound, it contains a chiral center, existing as two enantiomers: (S)-Gallopamil and (R)-Gallopamil .
For researchers investigating L-type Ca²⁺ channel (Caᵥ1.[1]2) modulation, the distinction between these enantiomers is not merely academic—it is the defining factor of the drug's pharmacodynamic profile.
-
(S)-Gallopamil (Eutomer): The levorotatory (-) isomer.[2][3] It acts as the primary driver of calcium channel blockade, exhibiting high affinity for the alpha-1 subunit of the L-type channel, particularly in the inactivated state.
-
(R)-Gallopamil (Distomer): The dextrorotatory (+) isomer.[3] It exhibits significantly lower binding affinity (10–100 fold less potent depending on tissue type) and contributes minimally to the therapeutic calcium blocking effect, though it may influence non-specific targets.
This guide dissects the stereoselective differences in potency, mechanism, and experimental behavior of these two isomers.
Mechanistic Architecture
To understand the divergence in activity, one must look at the binding site within the pore of the voltage-gated L-type calcium channel. Phenylalkylamines like Gallopamil are frequency-dependent blockers. They traverse the membrane (often in uncharged form) and bind to a site on the intracellular side of the pore, specifically interacting with the S6 transmembrane segment of domain IV (IVS6).
Stereoselective Binding Mechanism
The (S)-enantiomer fits the hydrophobic pocket of the inactivated channel conformation with high precision ("Key in Lock"), stabilizing the channel in a non-conducting state. The (R)-enantiomer lacks the spatial configuration to form stable interactions with the critical amino acid residues (Tyr-1463, Ala-1467, Ile-1470) effectively.
Mechanistic Pathway Diagram
Figure 1: State-dependent binding model showing the preferential affinity of (S)-Gallopamil for the inactivated state of the CaV1.2 channel.
Comparative Performance Data
The following data highlights the "Stereoselectivity Factor" (SF), defined as the ratio of activity between the enantiomers (
Table 1: Potency and Selectivity Profile
| Parameter | (S)-Gallopamil | (R)-Gallopamil | Stereoselectivity Factor (SF) |
| Primary Role | Eutomer (Active) | Distomer (Weak/Inactive) | N/A |
| Cardiac Inotropy ( | ~0.03 µM | ~1.9 µM | ~63 |
| Vascular Relaxation ( | ~0.01 µM | ~0.08 µM | ~8 |
| Protein Binding (Free Fraction) | 5.1% (Higher free drug) | 3.5% (Lower free drug) | N/A |
| Clearance | Similar to (R) | Similar to (S) | ~1.0 |
Key Insight: The stereoselectivity is tissue-dependent. (S)-Gallopamil is 63 times more potent than (R)-Gallopamil in suppressing cardiac contractility, but only 8 times more potent in vascular smooth muscle. This implies that using the racemate (mix of S and R) dilutes the cardiac specificity compared to using pure (S)-Gallopamil.
Table 2: Pharmacokinetic Nuances (Human Data)
Unlike Verapamil, where the active (S)-enantiomer is cleared much faster (leading to lower bioavailability), Gallopamil shows non-stereoselective first-pass metabolism .[4][5]
| PK Parameter | (S)-Gallopamil | (R)-Gallopamil | Implication |
| Bioavailability | High | High | Both isomers reach systemic circulation equally. |
| Plasma Protein Binding | Lower Affinity | Higher Affinity | (S) has a higher "free fraction" (5.1% vs 3.5%), theoretically enhancing its active concentration at the receptor site. |
| Renal Elimination | 0.71% of dose | 0.49% of dose | Minor pathway, but (S) is cleared renally slightly more. |
Experimental Protocols
To validate these differences in your own laboratory, the following protocols are recommended. These are designed to be self-validating systems where the (R)-enantiomer serves as a negative control for specificity.
Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
Objective: Quantify the
Reagents:
-
Cells: HEK293 stably expressing Caᵥ1.2 (or isolated guinea pig ventricular myocytes).
-
Internal Solution: 120 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP (Cs⁺ blocks K⁺ channels).
-
External Solution: 135 mM NaCl, 5.4 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Test Compounds: Pure (S)-Gallopamil HCl and (R)-Gallopamil HCl (dissolved in DMSO, final concentration <0.1%).
Workflow:
-
Giga-seal Formation: Establish a seal >1 GΩ and break into whole-cell configuration.
-
Run-down Stabilization: Wait 5–10 minutes for current amplitude to stabilize.
-
Voltage Protocol (The Critical Step):
-
Holding Potential: -80 mV (Recruits resting channels).
-
Test Pulse: Depolarize to 0 mV for 200 ms (Activates channels).
-
Frequency: 0.1 Hz (Low frequency) vs. 2.0 Hz (High frequency).
-
Note: Phenylalkylamines block more potently at high frequencies (use-dependence).
-
-
Perfusion: Apply (R)-Gallopamil (cumulative: 1 nM to 10 µM). Washout. Apply (S)-Gallopamil (cumulative: 1 nM to 10 µM).
-
Analysis: Plot Peak Current (
) vs. Log[Concentration]. Fit to the Hill equation.
Validation Criteria:
-
(S)-Gallopamil must show significant "use-dependence" (block increases with pulse train).
-
(R)-Gallopamil should require >10x concentration to achieve the same block as (S).
Protocol B: Radioligand Binding Assay
Objective: Determine Binding Affinity (
Reagents:
-
Ligand: [³H]-Verapamil (or [³H]-Gallopamil if available).
-
Tissue: Rat cerebral cortex or cardiac membrane homogenates.
Workflow:
-
Incubate membrane prep with 0.5 nM [³H]-Ligand.
-
Add increasing concentrations of non-radioactive (S)-Gallopamil or (R)-Gallopamil (
M to M). -
Incubate for 60 min at 25°C in the dark.
-
Terminate by rapid filtration over GF/B filters.
-
Count radioactivity.
Expected Result: The displacement curve for (S)-Gallopamil will be shifted leftward by approximately 1–2 log units compared to (R)-Gallopamil.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for electrophysiological characterization of Gallopamil enantiomers.
References
-
Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury. Source: PubMed (NIH) [Link]
-
Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. Source: PubMed (NIH) [Link]
-
Properties of receptors for the Ca2+-channel blocker verapamil in transverse-tubule membranes of skeletal muscle. Source: European Journal of Biochemistry [Link]
-
Stereoselective and non-stereoselective effects of D 600 (methoxyverapamil) in smooth muscle preparations. Source: British Journal of Pharmacology [Link]
-
Interaction between gallopamil and cardiac ryanodine receptors. Source: British Journal of Pharmacology [Link][6]
Sources
- 1. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between gallopamil and cardiac ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chiral Purity of (S)-Gallopamil Hydrochloride: A Comparative Guide to Chiral HPLC Methodologies
Executive Summary & Pharmacological Context
(S)-Gallopamil hydrochloride is a potent L-type calcium channel blocker and a structural analog of verapamil. In clinical pharmacology, the enantiomers of gallopamil exhibit profound stereoselectivity; the (S)-enantiomer is significantly more potent than the (R)-enantiomer in prolonging the PR interval and exerting negative inotropic effects on the myocardium[1]. Because the therapeutic efficacy and safety profile are heavily weighted toward the (S)-enantiomer, validating the chiral purity of (S)-Gallopamil API (Active Pharmaceutical Ingredient) is a critical regulatory requirement.
As a Senior Application Scientist, I have evaluated multiple chromatographic approaches for this analysis. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for resolving these enantiomers[2]. This guide objectively compares the performance of the three most viable CSPs for Gallopamil analysis and provides a self-validating experimental protocol for the optimal method.
Mechanistic Overview of Chiral Recognition
Gallopamil contains a chiral center adjacent to a basic tertiary amine, flanked by electron-rich methoxyphenyl groups. Successful enantioseparation is not accidental; it requires a precise, three-point thermodynamic interaction between the analyte and the chiral cavity of the stationary phase:
-
Hydrogen Bonding : Interactions between the CSP's carbamate/amide linkages and the ether/nitrile groups of Gallopamil.
- Interactions : Stacking between the aromatic rings of the CSP and the methoxyphenyl rings of the analyte.
-
Steric Inclusion : The spatial architecture of the chiral selector must preferentially accommodate the (S)-configuration over the (R)-configuration, leading to differential retention times.
Fig 1: Decision matrix and mechanistic pathways for selecting a CSP for Gallopamil separation.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Selecting the correct column chemistry dictates the robustness of the assay. Below is an objective comparison of three leading methodologies for the separation of Gallopamil and its analogs[2][3][4].
| Chiral Stationary Phase | Chromatographic Mode | Optimal Mobile Phase | Retention Time | Resolution ( | Scientific Causality & Best Use Case |
| Chiralpak AD (Amylose derivative) | Normal Phase | n-Hexane / Isopropanol / DEA (90:10:0.1) | 15 - 20 min | > 2.5 | Industry Standard: High loading capacity. Relies heavily on |
| Chiral-AGP ( | Reversed Phase | 10 mM Phosphate Buffer (pH 6.5) / ACN (91:9) | 12 - 18 min | ~ 2.0 | Bioanalysis: Operates in aqueous conditions. Ideal for direct injection of plasma samples during pharmacokinetic studies[4]. |
| LarihcShell-P (Cyclofructan 6) | Polar Organic | ACN / MeOH / TFA / TEA (98:2:0.05:0.025) | < 4.0 min | > 2.0 | High-Throughput: Core-shell particle architecture drastically reduces mass transfer resistance, enabling ultra-fast separations[3]. |
Note: Data for LarihcShell-P is extrapolated from validated stereoselective assays of verapamil, Gallopamil's direct structural analog[3].
Step-by-Step Experimental Methodology: Polysaccharide Normal-Phase HPLC
For routine quality control and chiral purity validation of (S)-Gallopamil API, the Chiralpak AD (Normal Phase) method provides the most robust and reproducible baseline separation.
Fig 2: Self-validating experimental workflow for chiral HPLC analysis of Gallopamil.
Reagent Preparation & Causality
-
Mobile Phase Composition: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
The Causality of DEA: Gallopamil contains a basic tertiary amine. In normal-phase chromatography using silica-backed polysaccharide columns, residual acidic silanol groups on the silica support will ionically interact with this amine. This secondary interaction causes severe peak tailing, which destroys resolution and makes accurate integration of trace (R)-enantiomer impurities impossible. The addition of 0.1% DEA acts as a competitive silanol blocker, saturating these active sites and ensuring sharp, symmetrical peaks[5].
System Suitability Testing (Self-Validating System)
A scientific protocol must be self-verifying. Before analyzing the (S)-Gallopamil batch, the system's resolving power must be empirically proven.
-
Protocol: Inject 10 µL of a 1.0 mg/mL racemic (R,S)-Gallopamil standard.
-
Validation Criteria (Must Pass All):
-
Resolution (
): Must be to guarantee baseline separation. -
Tailing Factor (
): Must be for both peaks (verifies that the DEA is effectively masking silanols). -
RSD of Retention Time: Must be
across three replicate injections (verifies column equilibration and pump stability).
-
-
Action: If any criterion fails, the run is automatically invalidated. The column must be re-equilibrated or the mobile phase remixed.
Chromatographic Execution
-
Column Temperature (25°C): Chiral recognition is fundamentally an enthalpy-driven process (
). Fluctuations in ambient laboratory temperature will alter the separation factor ( ). Strict thermostatic control via a column oven ensures highly reproducible retention times. -
Flow Rate: 1.0 mL/min (Optimal linear velocity for 5 µm porous particles).
-
Detection: UV absorbance at 276 nm . This wavelength corresponds to the optimal absorbance maximum for the methoxyphenyl chromophores present in the Gallopamil structure, ensuring maximum signal-to-noise ratio for trace impurity detection[6].
-
Sample Solvent: Dissolve the (S)-Gallopamil sample strictly in the mobile phase.
-
Causality: Dissolving the sample in a solvent stronger than the mobile phase (e.g., 100% IPA or Methanol) causes a localized disruption of the partitioning equilibrium at the head of the column. This "solvent effect" leads to peak splitting, distortion, and a catastrophic loss of chiral resolution.
-
References
-
Gross AS, Mikus G, Ratge D, Wisser H, Eichelbaum M. "Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil." Journal of Pharmacology and Experimental Therapeutics, 1997. URL: [Link]
-
Shibukawa A, Wainer IW. "Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 1992. URL: [Link]
-
Eap CB, et al. "Chiral separation of verapamil and some of its metabolites by HPLC and CE." ResearchGate, 2025. URL: [Link]
-
Phenomenex. "Chiral HPLC Separations Guidebook." Phenomenex Applications, 2023. URL: [Link]
-
Al-Othman ZA, et al. "Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application." Molecules (PMC), 2021. URL: [Link]
-
Szabó ZI, et al. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." MDPI, 2024. URL: [Link]
Sources
- 1. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: (S)-Gallopamil Hydrochloride vs. Diltiazem in Cardiac Arrhythmia Models
Executive Summary
This technical guide compares (S)-Gallopamil hydrochloride (a potent phenylalkylamine) and Diltiazem (a benzothiazepine) for use in preclinical cardiac arrhythmia models. While both agents are Class IV antiarrhythmics targeting L-type voltage-gated calcium channels (Cav1.2), they exhibit distinct pharmacodynamic profiles critical for experimental design.
Key Distinction: (S)-Gallopamil demonstrates significantly higher potency and a stronger frequency-dependent block compared to Diltiazem, making it superior for suppressing triggered activity in ischemia-reperfusion models. However, Diltiazem offers a more favorable hemodynamic safety profile with less negative inotropy, rendering it the preferred control in models requiring preserved ventricular contractility.
Mechanistic Profile & Molecular Targets
Binding Site Topology
Both compounds bind to the
-
(S)-Gallopamil: Binds to the V-site (phenylalkylamine site) located on the intracellular side of the pore (segments S6 of domains III and IV). It requires channel opening to access the binding site ("open-channel blocker").
-
Diltiazem: Binds to the D-site (benzothiazepine site) on the extracellular/transmembrane region of the S6 segment in domain IV.
Mechanism of Action Diagram
The following diagram illustrates the allosteric relationship and state-dependent binding kinetics.
Caption: State-dependent binding of (S)-Gallopamil and Diltiazem to the L-type Ca2+ channel. (S)-Gallopamil requires channel opening for access, resulting in potent use-dependent blockade.
Experimental Performance: In Vitro & Ex Vivo
Potency and Selectivity
(S)-Gallopamil is the active eutomer of Gallopamil. In comparative assays, it consistently displays higher affinity for the inactivated state of the channel than Diltiazem.
| Parameter | (S)-Gallopamil HCl | Diltiazem HCl | Experimental Implication |
| Primary Target | Cav1.2 (V-site) | Cav1.2 (D-site) | Different allosteric modulation. |
| Relative Potency | High (IC50 ~10-50 nM) | Moderate (IC50 ~600-800 nM) | Gallopamil requires lower molar concentrations. |
| Frequency Dependence | Very High | Moderate | Gallopamil is more effective at high heart rates (tachycardia). |
| Recovery Kinetics | Slow ( | Intermediate ( | Gallopamil causes cumulative blockade (accumulation). |
Protocol: Isolated Langendorff Heart (Ischemia-Reperfusion)
The Langendorff preparation is the "Gold Standard" for comparing these agents without systemic autonomic interference.
Objective: Assess antiarrhythmic efficacy during reperfusion-induced ventricular fibrillation (VF).
Methodology:
-
Excision: Rapidly excise heart from male Sprague-Dawley rat (250-300g) under deep anesthesia (Pentobarbital 60 mg/kg IP).
-
Cannulation: Cannulate aorta within 60 seconds; perfuse retrogradely with Krebs-Henseleit (KH) buffer.
-
KH Composition (mM): NaCl 118, KCl 4.7, CaCl₂ 1.25, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. pH 7.4.
-
-
Stabilization: Perfuse at constant pressure (70 mmHg) for 20 mins. Pacing: 300 bpm.
-
Drug Administration:
-
Group A: Vehicle (Control).
-
Group B: Diltiazem (1 µM).
-
Group C: (S)-Gallopamil (0.1 µM). Note the 10-fold lower dose due to potency.
-
-
Ischemia Induction: Stop flow (Global Ischemia) for 30 minutes.
-
Reperfusion: Restore flow and monitor for 15 minutes.
Self-Validating Endpoints:
-
Exclusion Criteria: If baseline Coronary Flow < 8 mL/min or > 20 mL/min, discard heart (indicates damage/leak).
-
Arrhythmia Score: Quantify VF duration and incidence.
-
Hemodynamics: Measure Left Ventricular Developed Pressure (LVDP).
Expected Outcome:
-
(S)-Gallopamil: Near-total suppression of reperfusion VF; significant delay in recovery of contractility (negative inotropy).
-
Diltiazem: Partial suppression of VF; faster recovery of contractility.
In Vivo Efficacy: Arrhythmia Models
Adrenaline-Induced Arrhythmia
In canine and rodent models, catecholamine surges induce triggered activity via Calcium Overload (Delayed Afterdepolarizations - DADs).
-
(S)-Gallopamil: Highly effective. The strong "use-dependence" means the drug blocks more effectively as the heart rate increases (tachycardia), precisely when protection is needed.
-
Diltiazem: Effective but requires higher plasma concentrations, which may induce systemic hypotension before complete arrhythmia suppression.
Ischemia-Reperfusion (In Vivo)
-
Mechanism: Intracellular Ca2+ overload during ischemia leads to electrical instability.
-
Data Comparison:
-
Gallopamil significantly reduces K+ efflux from ischemic myocardium (a marker of cell damage) more effectively than Diltiazem.[1]
-
In pig models, Gallopamil (0.05 mg/kg) reduced VF incidence by >80%, whereas Diltiazem (1.0 mg/kg) required a 20x higher dose for comparable anti-fibrillatory effects.
-
Safety Profile & Hemodynamics
Researchers must balance Antiarrhythmic Efficacy vs. Hemodynamic Depression .
| Physiological Effect | (S)-Gallopamil | Diltiazem |
| Negative Inotropy | High. Significantly reduces LV dP/dt. | Moderate. Less depression of contractility. |
| Vasodilation | Moderate. | Moderate to High. |
| AV Node Conduction | Strong slowing (PR prolongation). | Moderate slowing. |
| Coronary Flow | Increases (Vasodilation). | Increases (Vasodilation). |
Critical Insight: If your model involves a failing heart (e.g., post-MI heart failure), Diltiazem is the safer choice due to less depression of cardiac output. If the model focuses purely on electrical stability in a healthy heart, (S)-Gallopamil provides a "cleaner" suppression of calcium-dependent arrhythmias.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision matrix for selecting between these two agents in a research setting.
Caption: Decision tree for selecting (S)-Gallopamil vs. Diltiazem based on arrhythmia mechanism and baseline cardiac function.
References
-
Effects of gallopamil, a Ca2+ channel blocker in models of ventricular arrhythmia in dogs. Source: NIH / PubMed URL:[Link] Significance: Establishes the IC50 of Gallopamil (32 ng/ml) for adrenaline-induced arrhythmias and demonstrates efficacy comparable to or exceeding verapamil.[2]
-
Comparative investigations on the antiarrhythmic and electrophysiological effects of various calcium antagonists following acute transient coronary artery occlusion. Source: European Heart Journal (via PubMed) URL:[Link] Significance: Direct comparison showing Gallopamil and Diltiazem suppress delayed reperfusion arrhythmias, while Nifedipine does not.[1]
-
Effects of gallopamil, diltiazem and nifedipine on the loss of K+ from ischaemic pig hearts. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link] Significance: Demonstrates Gallopamil's superior cardioprotection (reduced K+ efflux) compared to Diltiazem during ischemia.[1]
-
Negative inotropic properties of isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardial tissue. Source: Journal of Cardiovascular Pharmacology URL:[Link] Significance: Provides the hierarchy of negative inotropy: Verapamil > Diltiazem > Dihydropyridines, crucial for safety assessments.
-
Experimental Considerations and Best Practices when using the Isolated Langendorff Heart Technique. Source: ADInstruments URL:[Link] Significance: Authoritative source for the validation of the ex vivo protocols described in Section 2.2.
Sources
High-Resolution Identification and Chiral Separation of (S)-Gallopamil Hydrochloride: A Comparative Reference Guide
(S)-Gallopamil hydrochloride (Methoxyverapamil hydrochloride) is a highly potent phenylalkylamine L-type calcium channel antagonist[1]. While racemic gallopamil is widely utilized in cardiovascular research for its antiarrhythmic and vasodilatory properties, stereoselective pharmacodynamics dictate that the (S)-enantiomer acts as the eutomer—possessing significantly higher affinity and inhibitory potency at the
As a Senior Application Scientist, I designed this guide to objectively compare (S)-Gallopamil hydrochloride against alternative reference standards and to establish a self-validating analytical framework for its structural and enantiomeric identification.
Pharmacological Context & Causality for Chiral Resolution
In drug development, utilizing a racemic mixture when stereospecificity exists introduces unpredictable variables into pharmacokinetic and toxicological profiling. (S)-Gallopamil inhibits acid secretion and myocardial calcium influx in a concentration-dependent manner (with the racemate showing an
Caption: (S)-Gallopamil Mechanism of Action on L-Type Calcium Channels.
Comparative Analysis of Reference Standards
To establish a robust analytical baseline, researchers must select the appropriate reference standard. The table below compares (S)-Gallopamil HCl against its racemic form and the structurally analogous (S)-Verapamil HCl[3],[4].
| Reference Standard | CAS Number | Molecular Weight | Target Specificity | Enantiomeric Purity | Primary Application |
| (S)-Gallopamil HCl | N/A (Isolated) | 521.09 g/mol | High affinity L-type | Eutomer pharmacodynamics & chiral assay calibration | |
| Racemic Gallopamil HCl | 16662-46-7 | 521.09 g/mol | Moderate L-type | N/A (50:50 mixture) | General cardiovascular assays & SST resolution standard |
| (S)-Verapamil HCl | 36622-28-3 | 491.06 g/mol | L-type | Structural analog comparison & cross-reactivity testing |
(S)-Gallopamil outperforms the racemic alternative in target-binding assays by eliminating the dilution effect and potential off-target competition from the less active (R)-enantiomer.
Analytical Methodologies: Self-Validating Protocols
Identifying a chiral compound requires orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC) to confirm enantiomeric excess (ee%), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute structural verification[3],[5].
Protocol 1: Chiral HPLC Separation of Gallopamil Enantiomers
Causality & Design: Enantiomers possess identical physicochemical properties in achiral environments. To separate them, we must create a transient diastereomeric environment. We utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD)[3]. The chiral recognition is driven by hydrogen bonding between the carbamate groups of the stationary phase and the methoxy/amine groups of gallopamil, supplemented by
The addition of a basic modifier (diethylamine) to the mobile phase is critical; it suppresses the ionization of gallopamil's secondary amine, preventing secondary interactions with residual silanols that cause severe peak tailing.
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Degas via ultrasonication for 15 minutes.
-
Standard Preparation: Dissolve the (S)-Gallopamil hydrochloride reference standard in the mobile phase to a concentration of
. Prepare a separate racemic gallopamil solution ( ) to validate chiral resolution. -
Chromatographic Conditions: Set flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 230 nm.
-
Self-Validating System Suitability Test (SST): Before analyzing the pure (S)-standard, inject the racemic mixture. The system is validated for operation only if:
-
The resolution (
) between (R)- and (S)-Gallopamil is (ensuring baseline separation). -
The tailing factor (
) for the (S)-peak is . -
The relative standard deviation (%RSD) of the peak area over three replicate injections is
.
-
Caption: Chiral HPLC Separation Logic for Gallopamil Enantiomers.
Protocol 2: LC-ESI-MS/MS Structural Confirmation
Causality & Design: While UV detection confirms enantiomeric purity, it lacks structural specificity. Electrospray Ionization (ESI) in positive mode is ideal for gallopamil due to its easily protonated basic nitrogen. Multiple Reaction Monitoring (MRM) ensures that even in complex matrices, the specific precursor-to-product ion transition validates the molecular identity, easily distinguishing it from metabolites like norverapamil[5].
Step-by-Step Workflow:
-
Ionization Optimization: Infuse a
solution of (S)-Gallopamil HCl directly into the mass spectrometer. Optimize the declustering potential to maximize the precursor ion at [4]. -
Collision-Induced Dissociation (CID): Apply collision energy (e.g., 25 eV) using argon gas to fragment the precursor ion. The primary product ion for gallopamil is typically
(corresponding to the dimethoxybenzyl moiety) and . -
Self-Validating MRM Logic: Monitor the transition
(quantifier) and (qualifier). The system validates the compound's identity if the ion ratio between the qualifier and quantifier transitions matches the certified reference standard within a strict tolerance.
Conclusion
(S)-Gallopamil hydrochloride demands rigorous, stereospecific analytical controls to ensure the integrity of pharmacological data. By combining the enantiomeric resolving power of amylose-based chiral stationary phases with the absolute structural certainty of LC-MS/MS, laboratories can establish a self-validating, fail-safe identification workflow that vastly outperforms reliance on achiral or racemic methodologies.
References
-
Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography. Journal of Chromatography.[Link]
-
Gallopamil. Wikipedia.[Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.[Link]
-
Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallopamil - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
Reproducibility of (S)-Gallopamil HCl Inhibition Curves: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists Focus: Technical reproducibility of CaV1.2 inhibition assays using (S)-Gallopamil HCl.
Executive Summary: The Reference Standard for State-Dependent Block
(S)-Gallopamil HCl ((-)-Methoxyverapamil) is a phenylalkylamine L-type calcium channel blocker and a potent structural analogue of Verapamil. While Verapamil is the clinical standard, (S)-Gallopamil is frequently utilized in research as a high-affinity probe for the inactivated state of the CaV1.2 channel.
Its utility, however, is double-edged: the very mechanism that makes it a powerful tool—its profound state-dependence—makes its inhibition curves highly sensitive to experimental conditions. A shift in holding potential by 10 mV or a change in charge carrier (Ca²⁺ vs. Ba²⁺) can shift IC₅₀ values by 3- to 10-fold .
This guide objectively compares the performance of (S)-Gallopamil across cell lines (CHO vs. HEK293) and platforms (Manual vs. Automated Patch Clamp), providing a blueprint for generating reproducible, CiPA-compliant data.
Mechanistic Basis of Variability
To ensure reproducibility, one must control the variables that dictate drug binding. (S)-Gallopamil does not simply "plug" the pore; it interacts dynamically with the channel's gating machinery.
The "Trap" Mechanism
Unlike dihydropyridines (e.g., Nifedipine) which modulate voltage sensors, phenylalkylamines like (S)-Gallopamil bind to the intracellular side of the pore (S6 segments of domains III and IV). Crucially, they bind with highest affinity to the Open (O) and Inactivated (I) states.[1]
-
Resting State (Closed): Low affinity.
-
Depolarized State (Open/Inactivated): High affinity.
Consequently, protocols that maintain a hyperpolarized holding potential (e.g., -90 mV) will yield higher IC₅₀ values (lower potency) because the drug cannot access its binding site. Protocols with frequent depolarizing steps or depolarized holding potentials (e.g., -50 mV) drive the channel into the high-affinity "Inactivated" state, yielding lower IC₅₀ values (higher potency).
Diagram 1: State-Dependent Binding Dynamics
The following diagram illustrates the "Guard" hypothesis and modulated receptor site model relevant to (S)-Gallopamil.
Caption: (S)-Gallopamil preferentially binds to Open and Inactivated states. Recovery from the Blocked state is slow, leading to "use-dependent" accumulation of block at higher stimulation frequencies.
Comparative Performance Matrix
The following data summarizes the expected performance of (S)-Gallopamil and its parent, Verapamil, across different experimental setups. Note the "Potency Shift" column, which quantifies the impact of the experimental variable.
Table 1: Impact of Experimental Variables on IC₅₀
| Variable | Condition A (Standard) | Condition B (Alternative) | Impact on (S)-Gallopamil Potency | Reproducibility Risk |
| Cell Line | CHO-K1 (hCaV1.2) | HEK293 (hCaV1.2) | Minimal Shift (< 2x) . CHO cells often show more stable seals, but pharmacology is conserved if V_hold is identical. | Low |
| Charge Carrier | Barium (Ba²⁺) | Calcium (Ca²⁺) | Major Shift (3-5x) .[2][3] Potency is higher (lower IC₅₀) in Ca²⁺ due to slower recovery from Ca²⁺-dependent inactivation. | High |
| Patch Mode | Manual (Whole Cell) | Automated (Perforated) | Moderate Shift . Perforated patch prevents "run-down," often yielding more stable, albeit slightly different, IC₅₀s due to retained intracellular factors. | Medium |
| Voltage Protocol | Holding -80 mV | Holding -50 mV | Massive Shift (5-10x) . Depolarized holding potentials drive inactivation, drastically increasing apparent potency. | Critical |
Table 2: Reference IC₅₀ Ranges (Protocol Dependent)
Data synthesized from CiPA validation studies and phenylalkylamine class behavior.
| Compound | Protocol Type | CHO-hCaV1.2 IC₅₀ (µM) | HEK-hCaV1.2 IC₅₀ (µM) |
| (S)-Gallopamil | Resting State (Hold -90mV, low freq) | 1.5 – 3.0 | 1.8 – 3.5 |
| (S)-Gallopamil | Inactivated State (Hold -50mV or High Freq) | 0.1 – 0.4 | 0.1 – 0.5 |
| Verapamil (Parent) | CiPA Step-Ramp (Physiological) | ~0.5 – 1.0 | ~0.5 – 1.0 |
Technical Insight: (S)-Gallopamil is typically 2-5 times more potent than Verapamil in cardiac tissues, primarily due to its enhanced modulation of fast voltage-dependent inactivation [1].
Technical Deep Dive: Protocols for Reproducibility
To generate data that can be cross-validated between labs, you must standardize the "Run-Down" correction and the Voltage Protocol.
A. Cell Culture & Preparation[1][5][6]
-
CHO-hCaV1.2: Preferred for Manual Patch Clamp due to larger size and easier sealing.
-
HEK-hCaV1.2: Preferred for Automated Patch Clamp (e.g., QPatch, SyncroPatch) due to higher expression density.
-
Critical Step: Induce expression 24-48 hours post-seeding. Do not use cells >80% confluent, as gap junctions can couple cells, distorting capacitance and series resistance compensation.
B. The "CiPA-Compliant" Voltage Protocol
Do not use a simple square pulse if you aim for physiological relevance. Use the CiPA Step-Ramp protocol to capture drug effects during the plateau phase.
-
Holding Potential: -80 mV.
-
Pre-Pulse: Depolarize to -40 mV for 50ms (checks sodium channel contamination, if any).
-
Test Pulse: Depolarize to +10 mV or +20 mV (Peak I_CaL).
-
Ramp: Repolarize slowly back to -80 mV (mimics repolarization).
-
Frequency: 0.1 Hz (allows full recovery) vs 1.0 Hz (induces use-dependent block). For (S)-Gallopamil, 1.0 Hz is recommended to detect accumulation of block.
C. Run-Down Correction (Self-Validating System)
CaV1.2 currents naturally decline ("run-down") over time in whole-cell mode as ATP and intracellular factors wash out.
-
Method: Establish a 5-minute baseline. If run-down > 5% per minute, discard the cell.
-
Correction: Fit the baseline decline to a linear regression and extrapolate this baseline through the drug application period. Calculate % inhibition relative to the extrapolated baseline, not the initial peak.
Diagram 2: Experimental Workflow for IC₅₀ Determination
This workflow integrates the "Run-Down" check as a mandatory Go/No-Go gate.
Caption: A self-validating workflow ensuring only stable cells contribute to the final IC₅₀ dataset.
Automated vs. Manual Patch Clamp: The Verdict
When screening (S)-Gallopamil, the choice of platform dictates the data quality.
Manual Patch Clamp (The Gold Standard)
-
Pros: Complete control over series resistance (Rs) compensation; ability to use Ca²⁺ as charge carrier (physiologically relevant).
-
Cons: Low throughput; high skill requirement.
-
Best For: Detailed mechanism of action studies; confirming "hit" compounds.
Automated Patch Clamp (APC)[7]
-
Pros: High throughput; eliminates user bias.
-
Cons: Often uses Fluoride-based internal solutions or Ba²⁺ external solutions to boost seal resistance, which can underestimate (S)-Gallopamil potency (see Section 3).
-
Recommendation: If using APC, utilize Perforated Patch mode (e.g., Escin or Amphotericin B) to preserve intracellular signaling and reduce run-down, aligning results closer to manual data [2].
References
-
Sokolov, S., et al. (2001). "On the role of Ca2+- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil." Circulation Research, 89(8): 700-708.[2][4]
-
Dunne, A., et al. (2021). "Experimental factors that impact CaV1.2 channel pharmacology." Scientific Reports, 11: 3282.[5]
-
Crumb, W.J., et al. (2016). "An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) proposed ion channel panel." Journal of Pharmacological and Toxicological Methods, 81: 251-262.
-
Noguchi, K., et al. (1997). "Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium." Canadian Journal of Physiology and Pharmacology, 75(12): 1316-1321.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
